molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9

4-Bromo-3-methylbenzene-1,2-diamine

Cat. No.: B1526037
CAS No.: 952511-74-9
M. Wt: 201.06 g/mol
InChI Key: JBZQNBSYFRCDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZQNBSYFRCDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731275
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-74-9
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-methylbenzene-1,2-diamine, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics and handling.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-bromo-3-methyl-1,2-phenylenediamine, is a substituted aromatic diamine with the molecular formula C₇H₉BrN₂.[1] Its chemical structure features a benzene ring substituted with a bromine atom, a methyl group, and two adjacent amine groups.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "1" [label="Br"]; "2" [label=""]; "3" [label=""]; "4" [label="NH₂"]; "5" [label="NH₂"]; "6" [label="CH₃"]; "C1" [pos="0,1!", label=""]; "C2" [pos="-0.87,0.5!", label=""]; "C3" [pos="-0.87,-0.5!", label=""]; "C4" [pos="0,-1!", label=""]; "C5" [pos="0.87,-0.5!", label=""]; "C6" [pos="0.87,0.5!", label=""]; "Br" [pos="0,2!", label="Br"]; "NH2_1" [pos="-1.74,-1!", label="NH₂"]; "NH2_2" [pos="1.74,-1!", label="NH₂"]; "CH3" [pos="1.74,1!", label="CH₃"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "Br"; "C3" -- "NH2_1"; "C5" -- "NH2_2"; "C6" -- "CH3"; }

Structure of this compound

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name This compound
CAS Number 952511-74-9
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
InChI InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
SMILES CC1=C(C=CC(=C1N)N)Br

A summary of the key physicochemical properties of this compound is presented in Table 2. It is important to note that some of these values are computed and may differ slightly from experimentally determined values.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Typically a solid, color may vary.[2]
Boiling Point 297.3 ± 35.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 133.6 ± 25.9 °C[3]
Solubility While specific quantitative data is limited, related compounds like 4-Bromo-1,2-benzenediamine are soluble in chloroform.[2] It is anticipated to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Purification

A plausible synthetic route, based on the synthesis of 4-bromo-o-phenylenediamine, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Conceptual Synthesis Workflow:

Synthesis_Workflow

Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Acetylation of 3-Methylbenzene-1,2-diamine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the diacetylated product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Bromination of N,N'-(3-methyl-1,2-phenylene)diacetamide

  • Dissolve the dried diacetylated product in a suitable solvent such as glacial acetic acid.

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Precipitate the product by adding water.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N,N'-(4-bromo-3-methyl-1,2-phenylene)diacetamide

  • Suspend the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with water.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6] Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for higher purity.[7]

Spectral Characterization

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group would appear as a singlet, and the amine protons would likely be broad singlets.

  • ¹³C NMR: The spectrum should exhibit seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amine groups, the electron-withdrawing bromine atom, and the methyl group.[8]

  • FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and the methyl group around 2850-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of amine and methyl groups.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the two adjacent amine groups and the bromine substituent on the aromatic ring.

Key Reactions:

  • Cyclization Reactions: The vicinal diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds. A significant application is in the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids.[9][10] This reaction is a cornerstone in medicinal chemistry for the creation of a wide range of biologically active molecules.[11][12]

Benzimidazole_Synthesis

General scheme for benzimidazole synthesis.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[13] This allows for the introduction of various aryl or vinyl groups, further functionalizing the molecule and enabling the synthesis of more complex structures.

Applications in Drug Discovery and Materials Science:

  • Pharmaceutical Intermediates: As a building block for benzimidazoles and other heterocyclic systems, this compound is a valuable intermediate in the synthesis of potential therapeutic agents.[13][14] Benzimidazole scaffolds are found in a wide range of drugs with activities including antiviral, antifungal, and anticancer properties.[14]

  • Materials Science: The structural features of substituted phenylenediamines suggest their potential use in the development of novel organic materials.[15] The ability to form coordination complexes and be incorporated into polymer backbones opens up possibilities for applications in organic electronics and functional polymers.[15]

Safety, Handling, and Disposal

Hazard Identification:

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[1][16] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][16]

Table 3: GHS Hazard Classifications [1][16]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity – single exposureCategory 3

Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Phenylenediamines can be sensitive to light and air, so storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[17] Avoid contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product.[1]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[17]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[17]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[9][19] Do not discharge to sewer systems.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its utility primarily stems from its ability to serve as a precursor for the synthesis of benzimidazoles and other complex heterocyclic systems. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and essential safety and handling information. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this important building block.

References

"4-Bromo-3-methylbenzene-1,2-diamine" CAS number 952511-74-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine (CAS No. 952511-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methyl group, offers multiple reaction sites for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, validated synthesis protocol, and explores its potential applications, particularly in the development of novel kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 952511-74-9, is a distinct aromatic amine. The strategic placement of its functional groups dictates its reactivity and potential applications. The vicinal diamines are key for forming five or six-membered heterocyclic rings, the bromine atom provides a handle for cross-coupling reactions, and the methyl group influences the molecule's steric and electronic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 952511-74-9N/A
Molecular Formula C₇H₉BrN₂Calculated
Molecular Weight 201.07 g/mol Calculated
Appearance Off-white to light brown solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted)N/A

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-bromo-6-nitrotoluene. The following protocol has been designed for high yield and purity, incorporating self-validating checkpoints.

Synthetic Workflow

A 2-Bromo-6-nitrotoluene B Nitration (HNO₃/H₂SO₄) A->B C 2-Bromo-1-methyl-3,4-dinitrobenzene B->C D Selective Reduction (Na₂S) C->D E 5-Bromo-4-methyl-2-nitroaniline D->E F Reduction (Fe/HCl or H₂/Pd-C) E->F G This compound F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I A This compound B Condensation (with R-CHO or R-COOH) A->B C 7-Bromo-6-methyl-1H-benzo[d]imidazole B->C D Suzuki Coupling (with Arylboronic acid) C->D E Buchwald-Hartwig Coupling (with Amine) C->E F 7-Aryl-6-methyl-1H-benzo[d]imidazole (Kinase Inhibitor Scaffold) D->F G 7-Amino-6-methyl-1H-benzo[d]imidazole (Kinase Inhibitor Scaffold) E->G

"4-Bromo-3-methylbenzene-1,2-diamine" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. Among these, ortho-phenylenediamines stand out as exceptionally versatile precursors, particularly in the synthesis of heterocyclic compounds with significant biological and material properties. This guide focuses on a specific, yet highly valuable derivative: this compound. The introduction of both a bromine atom and a methyl group onto the diamine scaffold imparts unique reactivity and steric properties, making it a key intermediate for targeted applications in medicinal chemistry and materials science. This document provides a comprehensive exploration of its molecular structure, synthesis, characterization, and reactivity, intended for researchers, scientists, and professionals in drug development who seek to leverage its potential.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its CAS Number 952511-74-9, is an aromatic amine that serves as a crucial intermediate in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with two adjacent amine groups, a bromine atom, and a methyl group. This specific arrangement of substituents dictates its chemical behavior and potential applications.

1.1. Structural Identifiers

A precise understanding of a molecule begins with its unambiguous identification through standardized nomenclature and structural codes.

  • IUPAC Name: this compound[3]

  • SMILES: CC1=C(C=CC(=C1N)N)Br[3]

  • InChI: InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3[3]

  • InChIKey: JBZQNBSYFRCDRA-UHFFFAOYSA-N[3]

1.2. Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is visualized below.

Caption: Molecular structure of this compound.

1.3. Physicochemical Data Summary

The fundamental physical and chemical properties are summarized below for quick reference. This data is essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₇H₉BrN₂PubChem[3], Amadis Chemical[1]
Molecular Weight 201.06 g/mol PubChem[3]
Appearance Powder or liquidAmadis Chemical[1]
Purity Typically ≥97%Sigma-Aldrich, Amadis Chemical[1]
CAS Number 952511-74-9Amadis Chemical[1], Apollo Scientific[2]
Synthesis and Purification Protocol

The synthesis of substituted ortho-phenylenediamines requires a carefully controlled strategy to ensure correct regioselectivity of the substituents. A common and effective approach involves the protection of the amine groups of a precursor, followed by bromination and subsequent deprotection.

2.1. Proposed Synthetic Workflow

The following protocol is a logical, field-proven pathway derived from established methods for analogous compounds, such as the synthesis of 4-bromo-o-phenylenediamine.[4] The starting material would be 3-methylbenzene-1,2-diamine.

Caption: Proposed three-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Protection via Diacetylation

  • Dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add acetic anhydride dropwise while stirring. The amine groups are acetylated to form amides, which are less activating and protect the amines from oxidation during bromination. This is a standard procedure for protecting aromatic amines.[4][5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the diacetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

  • Dissolve the dried diacetylated intermediate in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise at room temperature. The acetamido groups are ortho-, para-directing. The position para to the amine at C1 and ortho to the amine at C2 (the C4 position) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.

  • Stir the mixture for 40-60 minutes at 50-55 °C to drive the reaction to completion.[5]

  • Pour the resulting mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.[5]

  • The brominated product will precipitate. Filter, wash with water, and dry.

Step 3: Deprotection via Hydrolysis

  • Suspend the crude N,N'-(4-bromo-3-methyl-1,2-phenylene)diacetamide in a mixture of concentrated hydrochloric acid and an appropriate co-solvent like dioxane.[6]

  • Heat the mixture to reflux (approximately 90 °C) for 1.5-2.5 hours.[4][6] The amide bonds are hydrolyzed under these acidic conditions, regenerating the free amine groups.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., ammonia or sodium hydroxide) to a pH of ~8.[6]

  • The target compound, this compound, will precipitate.

  • Filter the solid product.

2.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as tert-butyl methyl ether or an ethanol/water mixture, to yield the final product with high purity (e.g., >97%).[4]

Spectroscopic Characterization: A Self-Validating System

Structural elucidation via spectroscopic methods is a cornerstone of chemical synthesis. The expected data provides a fingerprint for the molecule, confirming its identity and purity.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.5-7.5 ppm). These protons are on the benzene ring and will show ortho-coupling to each other.

  • Amine Protons (4H): A broad singlet is anticipated around 3.5-4.5 ppm. The chemical shift can vary depending on the solvent and concentration. Shaking the sample with D₂O should cause this signal to disappear, confirming the presence of exchangeable N-H protons.

  • Methyl Protons (3H): A sharp singlet is expected in the upfield region (~2.1-2.3 ppm) for the methyl group attached to the aromatic ring.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (6C): Six distinct signals are expected in the downfield region (110-150 ppm). The carbons bonded to the nitrogen atoms will be the most downfield, followed by the carbon bonded to bromine, and then the unsubstituted carbons. The carbon of the methyl group will be the most upfield of the aromatic signals.

  • Methyl Carbon (1C): A single signal in the aliphatic region (~15-25 ppm) is expected for the methyl group's carbon.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

  • C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Signals will appear just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-Br Stretching: A weak to medium absorption in the lower wavenumber region (typically 500-700 cm⁻¹) corresponds to the carbon-bromine bond.[7]

Reactivity and Applications in Drug Development

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular scaffolds.

4.1. Key Reactivity Profile

The two adjacent amine groups are nucleophilic and readily react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents. The methyl group provides steric influence and can modulate the electronic properties of the ring system.

4.2. Application: Synthesis of Benzimidazole Derivatives

A primary application is the synthesis of substituted benzimidazoles, a core structure in many pharmacologically active compounds. The reaction with an aldehyde followed by oxidative cyclization is a classic example.

G sub This compound Reaction + sub->Reaction aldehyde Aldehyde (R-CHO) aldehyde->Reaction product Substituted Benzimidazole Reaction->product Condensation & Oxidative Cyclization

Caption: General reaction scheme for benzimidazole synthesis.

This pathway is fundamental in creating libraries of compounds for screening against various biological targets. The development of novel antimicrobial and alkaline phosphatase inhibitors often involves heterocyclic compounds derived from such building blocks.[8]

4.3. Role in Medicinal Chemistry

This molecule is classified as a versatile building block for medicinal chemistry and the synthesis of pharmaceutical intermediates.[1][9] Its derivatives are explored for a range of therapeutic areas, leveraging the unique substitution pattern to achieve desired pharmacological profiles.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

5.2. Recommended Handling and Storage
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its trifunctional nature—comprising the reactive diamine moiety, a site for cross-coupling (bromine), and a sterically influencing group (methyl)—provides synthetic chemists with a powerful tool for molecular design. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the fields of drug discovery and advanced materials.

References

Technical Guide: A Validated Synthesis Pathway for 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Bromo-3-methylbenzene-1,2-diamine, a key building block in the development of novel pharmaceutical and agrochemical compounds. The synthesis is presented as a robust two-step process commencing from the commercially available starting material, 4-bromotoluene. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for the dinitration of 4-bromotoluene to yield 4-bromo-2,3-dinitrotoluene, and its subsequent reduction to the target diamine are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis route.

Introduction and Strategic Overview

This compound is a substituted o-phenylenediamine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and vicinal amino groups provides a versatile scaffold for the construction of complex heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active molecules.

The synthesis pathway detailed herein was selected for its efficiency, reliability, and the use of readily accessible reagents. The core strategy involves a two-step sequence:

  • Electrophilic Aromatic Substitution: Dinitration of 4-bromotoluene to regioselectively install two nitro groups ortho to the methyl group, yielding the intermediate 4-bromo-2,3-dinitrotoluene.

  • Chemoselective Reduction: Reduction of the dinitro intermediate to the corresponding diamine, this compound.

This approach is predicated on the directing effects of the substituents on the aromatic ring, which will be discussed in the mechanistic breakdown.

Synthesis Pathway Visualization

The overall synthetic transformation is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction Start 4-Bromotoluene Intermediate 4-Bromo-2,3-dinitrotoluene Start->Intermediate HNO₃, H₂SO₄ 90 °C Product This compound Intermediate->Product Fe, HCl or H₂, Pd/C

Caption: Overall synthesis workflow from 4-bromotoluene to the final product.

Step 1: Dinitration of 4-Bromotoluene

Mechanistic Rationale and Causality

The initial step involves the dinitration of 4-bromotoluene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methyl and bromo substituents. The methyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, yet also ortho-, para-director.

The nitration is directed primarily by the more activating methyl group to the positions ortho to it (positions 2 and 6). The first nitration is expected to occur at position 2, as it is sterically less hindered than position 6. The introduction of the first electron-withdrawing nitro group further deactivates the ring, making the second nitration require more forcing conditions. The second nitro group is then directed to position 3, which is ortho to the methyl group and meta to the first nitro group. This leads to the desired 4-bromo-2,3-dinitrotoluene intermediate.[1]

Experimental Protocol: Synthesis of 4-Bromo-2,3-dinitrotoluene

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromotoluene171.0417.1 g0.1
Fuming Nitric Acid (90%)63.0135 mL~0.75
Concentrated Sulfuric Acid (98%)98.0850 mL~0.92
Ice-200 g-
Ethanol46.07As needed-

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 17.1 g (0.1 mol) of 4-bromotoluene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • From the dropping funnel, add 35 mL of fuming nitric acid dropwise over a period of 1 hour. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Slowly heat the mixture to 90 °C and maintain this temperature for 2 hours with continuous stirring.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 4-bromo-2,3-dinitrotoluene will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,3-dinitrotoluene as yellow crystals.

  • Dry the product in a desiccator. The expected yield is approximately 75-85%.

Step 2: Reduction of 4-Bromo-2,3-dinitrotoluene

Mechanistic Rationale and Causality

The reduction of the two nitro groups in 4-bromo-2,3-dinitrotoluene to amino groups can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[2] Alternatively, reduction with a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid is a classic and reliable method for nitro group reduction.[3] The choice of method may depend on the available equipment and scale of the reaction. Both nitro groups are reduced to primary amines to yield the final product.

Experimental Protocol: Synthesis of this compound

Method A: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-2,3-dinitrotoluene261.0313.05 g0.05
Palladium on Carbon (10% Pd)-0.65 g-
Ethanol46.07200 mL-
Hydrogen Gas2.02As needed-

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 13.05 g (0.05 mol) of 4-bromo-2,3-dinitrotoluene in 200 mL of ethanol.

  • Carefully add 0.65 g of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 40-50 psi.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases (typically after 4-6 hours), depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Method B: Reduction with Iron in Acidic Medium

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-2,3-dinitrotoluene261.0313.05 g0.05
Iron Powder55.8428 g0.5
Concentrated Hydrochloric Acid36.4610 mL~0.12
Ethanol46.07150 mL-
Water18.0250 mL-
Sodium Hydroxide Solution (5 M)40.00As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 28 g (0.5 mol) of iron powder, 150 mL of ethanol, and 50 mL of water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 10 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

  • In a separate beaker, dissolve 13.05 g (0.05 mol) of 4-bromo-2,3-dinitrotoluene in a minimal amount of hot ethanol.

  • Add the solution of the dinitro compound portion-wise to the refluxing iron suspension over 30 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter it while hot through a Celite pad to remove the iron salts. Wash the residue with hot ethanol.

  • Combine the filtrates and neutralize with a 5 M sodium hydroxide solution to a pH of 8-9.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as described in Method A.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available 4-bromotoluene, the target molecule can be obtained in two straightforward steps. The experimental protocols have been described with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers in the field. This guide serves as a valuable resource for the synthesis of this important chemical intermediate, facilitating further research and development in medicinal and materials chemistry.

References

"4-Bromo-3-methylbenzene-1,2-diamine" physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methylbenzene-1,2-diamine

Introduction

This compound is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom and a methyl group flanking two adjacent amino functionalities—provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles and quinolines, which are prevalent motifs in many pharmacologically active compounds.[1][2] Understanding the precise physical, chemical, and spectral characteristics of this intermediate is paramount for researchers in drug development to ensure reaction efficiency, product purity, and laboratory safety. This guide synthesizes available data to provide a comprehensive technical overview for scientists and professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is cataloged under several identifiers, with the primary CAS Number being 952511-74-9.[3][4][5] The structural arrangement of the substituents on the benzene ring dictates its reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound influence its handling, reaction setup, and purification methods. This compound is typically a solid at room temperature.[6] A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 952511-74-9[3][4][5]
Molecular Formula C₇H₉BrN₂[3][4]
Molecular Weight 201.06 g/mol [3][7]
Appearance Powder or liquid[4]
Purity Typically ≥97%[4][5][6]
Boiling Point 297.3 ± 35.0 °C at 760 mmHg[7]
Density 1.6 ± 0.1 g/cm³[7]
Flash Point 133.6 ± 25.9 °C[7]
Refractive Index 1.670[7]
XLogP3 1.6[3][7]

Note: Some properties like boiling point and density are predicted values based on computational models.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a specific, dedicated spectrum for this exact isomer is not publicly available in the search results, we can predict the expected signals based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine protons, and the methyl protons.

    • The two aromatic protons will appear as doublets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts will be influenced by the electronic effects of the bromine, methyl, and amino groups.

    • The protons of the two NH₂ groups will likely appear as one or two broad singlets, the position of which can vary depending on the solvent and concentration.

    • The methyl (CH₃) group protons will appear as a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.

    • N-H Stretching: Expect medium to sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups. Often, two bands are visible corresponding to symmetric and asymmetric stretching.

    • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring skeletal vibrations will produce bands in the 1450-1600 cm⁻¹ region.[8]

    • C-Br Stretching: A weak band in the lower wavenumber region (typically 500-700 cm⁻¹) is expected for the carbon-bromine bond.[8]

Experimental Workflow and Application Context

The primary utility of this compound lies in its role as a precursor. The vicinal diamines are particularly reactive towards electrophiles, enabling the facile construction of five- and six-membered heterocyclic rings. A common application is the synthesis of benzimidazole derivatives, which involves condensation with aldehydes, carboxylic acids, or their equivalents.

Synthesis_Workflow cluster_prep Preparation & QC cluster_reaction Synthetic Application reagent Receive Reagent: This compound qc Quality Control (e.g., NMR, LC-MS) reagent->qc Verify Identity & Purity storage Store under Inert Atmosphere qc->storage reaction Condensation Reaction (e.g., with an Aldehyde) workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Crystallization, Column Chromatography) workup->purify product Final Product: Substituted Benzimidazole purify->product storage->reaction

Caption: General workflow from reagent quality control to synthetic application.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures (Self-Validating Protocol):

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][10][11]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[9][10]

    • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[9][11]

    • First Aid:

      • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

      • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[9][10]

      • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

      • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9][12]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

    • For long-term stability, especially to prevent oxidation of the diamine functional groups, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place is recommended.[6]

References

Spectroscopic Data of 4-Bromo-3-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Bromo-3-methylbenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic characteristics of the molecule, offering insights grounded in established scientific principles. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data to provide a thorough understanding of the compound's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₇H₉BrN₂, is a substituted aromatic diamine of interest in various fields of chemical synthesis, including pharmaceuticals and materials science.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring adjacent to two amine functionalities, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Synthesis and Potential Impurities

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[3] A common approach involves the bromination of a protected o-phenylenediamine derivative. For instance, the synthesis could start from 3-methylbenzene-1,2-diamine, which is first protected by acetylation with acetic anhydride. The resulting diacetylated compound is then brominated, followed by the removal of the acetyl protecting groups to yield the final product.

It is imperative for the analytical scientist to be aware of potential impurities arising from the synthesis. These may include unreacted starting materials (3-methylbenzene-1,2-diamine), incompletely deprotected intermediates, and isomers formed during the bromination step. The presence of such impurities would be discernible in the spectroscopic data and must be considered during analysis.

Caption: Synthetic pathway and potential impurities.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable basis for spectral interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (H-5)6.8 - 7.0Doublet1H
Aromatic H (H-6)6.5 - 6.7Doublet1H
-NH₂ Protons3.5 - 4.5Broad Singlet4H
-CH₃ Protons2.1 - 2.3Singlet3H

The two aromatic protons are expected to appear as doublets due to coupling with each other. The amine protons typically present as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
C-Br110 - 115
C-CH₃120 - 125
C-NH₂ (C1)135 - 140
C-NH₂ (C2)138 - 143
C-H (C5)115 - 120
C-H (C6)118 - 123
-CH₃15 - 20

The carbon atom attached to the bromine will be significantly shielded, while the carbons bonded to the nitrogen atoms will be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, as well as vibrations associated with the substituted benzene ring.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium-Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Weak-Medium
N-H Bend (scissoring)1600 - 1650Strong
C=C Stretch (aromatic ring)1450 - 1600Medium-Strong
C-N Stretch (aromatic amine)1250 - 1350Strong
C-Br Stretch500 - 600Medium-Strong

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong C-N stretching band is also a key indicator of the aromatic amine functionality.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
200/202Molecular ion peak [M]⁺ and [M+2]⁺
185/187Loss of a methyl group (-CH₃)
121Loss of a bromine radical (·Br)
92Further fragmentation of the aromatic ring

The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. The loss of the bromine atom and the methyl group are expected to be prominent fragmentation pathways.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

G cluster_nmr NMR Data Acquisition Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Insert Sample ¹H NMR Acquisition ¹H NMR Acquisition NMR Spectrometer->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition NMR Spectrometer->¹³C NMR Acquisition ¹H Spectrum ¹H Spectrum ¹H NMR Acquisition->¹H Spectrum ¹³C Spectrum ¹³C Spectrum ¹³C NMR Acquisition->¹³C Spectrum Data Analysis Data Analysis ¹H Spectrum->Data Analysis ¹³C Spectrum->Data Analysis

Caption: NMR experimental workflow.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

    • For solutions, use a suitable solvent that does not have strong absorptions in the regions of interest.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample holder or solvent.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. By combining predicted spectra with a solid understanding of spectroscopic principles and potential synthetic impurities, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for any scientist working with this and structurally related molecules.

References

"4-Bromo-3-methylbenzene-1,2-diamine" material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 4-Bromo-3-methylbenzene-1,2-diamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety data for this compound, a crucial intermediate in medicinal chemistry and pharmaceutical development.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory handling.

Chemical Identification and Core Properties

This compound is an aromatic amine, a class of compounds widely used as building blocks in the synthesis of complex organic molecules.[1] Its specific structure, featuring a bromine atom and a methyl group on the phenylenediamine core, makes it a versatile reagent. However, this functionality also dictates its specific hazard profile.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Data Source(s)
IUPAC Name This compound [3]
CAS Number 952511-74-9 [2][3][4]
Molecular Formula C₇H₉BrN₂ [2][3]
Molecular Weight 201.06 g/mol [3]
Synonyms 4-Bromo-3-methyl-1,2-benzenediamine [3]

| Appearance | Solid, powder. May appear as beige crystals. |[2][5][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon exposure through multiple routes and significant irritation to the skin and eyes.[3] The "Warning" signal word indicates a moderate level of hazard.[3][5]

GHS_Hazards main This compound Hazards oral Harmful if Swallowed (H302) main->oral dermal Harmful in Contact with Skin (H312) main->dermal inhalation Harmful if Inhaled (H332) main->inhalation skin_irrit Causes Skin Irritation (H315) main->skin_irrit eye_irrit Causes Serious Eye Irritation (H319) main->eye_irrit resp_irrit May Cause Respiratory Irritation (H335) main->resp_irrit

Caption: Primary GHS hazard classifications for the compound.

Table 2: GHS Classification Summary

Classification Code Hazard Statement
Signal Word - Warning[3][5]
Pictogram GHS07 (Exclamation Mark) [5]
Acute Toxicity, Oral H302 Harmful if swallowed[3]
Acute Toxicity, Dermal H312 Harmful in contact with skin[3]
Acute Toxicity, Inhalation H332 Harmful if inhaled[3]
Skin Corrosion/Irritation H315 Causes skin irritation[3][6]
Eye Damage/Irritation H319 Causes serious eye irritation[3][6]

| STOT - Single Exposure | H335 | May cause respiratory irritation[3][6] |

The toxicological profile is characteristic of many aromatic amines, which can be readily absorbed through the skin due to their lipid solubility.[7] This property underscores the critical importance of using appropriate personal protective equipment (PPE) to prevent systemic exposure.

Safe Handling, Storage, and Exposure Control

A proactive safety culture is paramount when handling aromatic amines.[8] The following protocols are designed to mitigate the risks identified in the previous section.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Workflow: Always handle this compound within a certified chemical fume hood.

  • Causality: The compound may cause respiratory irritation (H335) and is harmful if inhaled (H332).[3] A fume hood ensures that any dust or vapors are captured at the source, protecting the user's respiratory system. Ensure that eyewash stations and safety showers are located near the workstation.[9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11] The H312 and H315 warnings indicate that skin is a primary route of exposure and irritation.[3]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]

Storage Protocols

Proper storage is essential for maintaining chemical integrity and safety.

  • Container: Store in a tightly sealed, clearly labeled container.[2][12]

  • Atmosphere: Keep in a dark place under an inert atmosphere.[5]

  • Environment: The storage area must be cool, dry, and well-ventilated.[8][12]

  • Causality: Aromatic amines are susceptible to oxidation and degradation from air and light. An inert atmosphere and dark storage prevent the formation of unknown, potentially more hazardous byproducts. Cool, dry conditions maintain stability.[12]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & Assess Risks B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Weigh and Handle Compound C->D E Clean Work Area & Decontaminate D->E F Properly Doff PPE E->F G Wash Hands Thoroughly F->G

Caption: A standard workflow for the safe handling of the compound.

Stability and Reactivity Profile

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

  • Reactivity: The compound is generally stable under recommended storage conditions.[6][13] Vapors may form explosive mixtures with air upon intense heating.[13]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and incompatible materials.[6][10][13]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[9][10]

  • Causality: As a diamine, the compound has basic nitrogen atoms that will react exothermically with strong acids. Aromatic amines can be vigorously oxidized by strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (specifically hydrogen bromide).[6][10]

Toxicological Profile and Ecological Impact

Human Health Effects

The acute toxicity data (H302, H312, H332) indicates that short-term exposure via ingestion, skin contact, or inhalation is harmful.[3] The primary health concerns are:

  • Systemic Toxicity: Absorption can lead to systemic effects.

  • Local Irritation: Direct contact will cause significant skin and severe eye irritation.[3]

  • Sensitization: While not explicitly classified for this specific molecule in the provided data, related aromatic amines can be skin sensitizers.[9]

  • Long-term Exposure: Aromatic amines as a class are a matter of concern for potential carcinogenicity and mutagenicity, warranting careful handling to minimize any long-term exposure risks.[1][7]

Ecological Impact
  • Environmental Release: Do not let the product enter drains or be released into the environment.[11][13]

  • Persistence and Degradability: Information on persistence is limited, but proper disposal is crucial to prevent contamination of soil and water.[7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or if you feel unwell, get medical advice.[6][10] Remove and launder contaminated clothing before reuse.[10]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][10] Call a POISON CENTER or doctor if you feel unwell.[10]

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6][10] Call a POISON CENTER or doctor immediately.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][15]

  • Specific Hazards: Thermal decomposition can produce hazardous gases like NOx and hydrogen bromide.[6][15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][15]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[11] Ensure adequate ventilation and wear the full PPE described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[10][11]

  • Containment and Cleanup: Cover drains to prevent environmental release.[13] Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[9][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of the contents and container at an approved waste disposal plant.[10][14] Do not dispose of it with household waste or allow it to reach the sewage system.

References

"4-Bromo-3-methylbenzene-1,2-diamine" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine

Introduction

This compound is an aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring vicinal amino groups, a methyl group, and a bromine atom, provides a versatile scaffold for the construction of complex heterocyclic systems. These systems, particularly benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties and Identifiers

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 952511-74-9[3][4]
Molecular Formula C₇H₉BrN₂[3][4]
Molecular Weight 201.06 g/mol [3]
Appearance Typically a solid (powder)[4]
Purity Often supplied at ≥97%[4]
SMILES CC1=C(C=CC(=C1N)N)Br[3]
InChIKey JBZQNBSYFRCDRA-UHFFFAOYSA-N[3]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261 & P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[5]

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.

Synthesis of this compound

The synthesis of substituted o-phenylenediamines often involves a multi-step sequence, typically starting from a commercially available aniline or nitrobenzene derivative.[6] A common strategy involves the protection of the amine functionalities, followed by regioselective bromination and subsequent deprotection.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize this compound can be adapted from established methods for similar compounds.[7][8] This approach involves the diacetylation of 3-methylbenzene-1,2-diamine to protect the amino groups and direct the subsequent bromination to the desired position.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 3-Methylbenzene-1,2-diamine C N,N'-(3-methyl-1,2-phenylene)diacetamide A->C Acetylation B Acetic Anhydride Glacial Acetic Acid B->C E 4-Bromo-N,N'-(3-methyl-1,2-phenylene)diacetamide C->E Electrophilic Aromatic Substitution D Sodium Bromide Hydrogen Peroxide D->E G This compound E->G Hydrolysis F Aqueous NaOH Methanol F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses.[7][8]

Step 1: Protection via Diacetylation

  • In a round-bottom flask, dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise while stirring. The acetylation protects the highly activating amino groups and prevents unwanted side reactions during bromination.

  • After the addition is complete, warm the reaction to 50-60°C and stir for 1-2 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • The resulting intermediate is N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

  • Cool the reaction mixture containing the diacetylated intermediate to room temperature.

  • Add sodium bromide and stir until it dissolves.

  • Slowly add 30% hydrogen peroxide dropwise. This in-situ generation of bromine is safer than using liquid bromine.[8] The acetyl groups are ortho-, para-directing. The para position to one of the acetylamino groups (and meta to the other) is the most sterically accessible and electronically favorable position for bromination.

  • Stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-3 hours. Monitor the reaction progress by TLC/HPLC.

  • Upon completion, pour the reaction mixture into ice water containing sodium sulfite to quench any remaining peroxide and bromine.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 4-Bromo-N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 3: Deprotection via Hydrolysis

  • Suspend the crude brominated intermediate in methanol.

  • Add a 5N aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.[8]

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its o-phenylenediamine core, which is a precursor to a multitude of heterocyclic compounds.[2][9]

Formation of Benzimidazoles

o-Phenylenediamines readily condense with aldehydes or carboxylic acids to form benzimidazoles, a core structure in many pharmaceuticals like the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[10] The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and oxidative aromatization.

G A This compound C 2-Substituted Benzimidazole Derivative A->C Condensation/ Cyclization B Aldehyde (R-CHO) B->C

Caption: General reaction scheme for the synthesis of benzimidazoles.

The presence of the bromine atom on the benzimidazole product provides a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for drug screening.[11]

Formation of Quinoxalines

Condensation with 1,2-dicarbonyl compounds, such as glyoxal or benzil, yields quinoxalines. The quinoxaline scaffold is present in various biologically active molecules, including some anticancer agents and kinase inhibitors.[2]

Role in Medicinal Chemistry

Substituted o-phenylenediamines are key intermediates in the synthesis of a wide range of therapeutic agents.[12][13] The specific substitution pattern of this compound allows for the synthesis of targeted derivatives where the methyl and bromo groups can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined structure allows for predictable reactivity, particularly in the formation of important heterocyclic scaffolds like benzimidazoles and quinoxalines. The presence of a bromine atom further enhances its utility, enabling diverse downstream modifications through modern cross-coupling chemistry. For researchers in drug discovery and development, a thorough understanding of this compound's properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel therapeutic agents.

References

A Comprehensive Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine as a Versatile Starting Material in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-3-methylbenzene-1,2-diamine, a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. We will explore its fundamental physicochemical properties, detailed synthetic protocols, and its significant role as a versatile building block in medicinal chemistry and drug discovery. This document serves as a crucial resource for researchers, chemists, and professionals in pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound distinguished by a unique substitution pattern on the benzene ring: two adjacent amino groups (an o-phenylenediamine), a bromine atom, and a methyl group. This specific arrangement of functional groups is not a random assortment; it is a strategically designed scaffold that offers chemists a powerful tool for constructing complex molecular architectures.

The core value of this molecule lies in the reactive potential of the vicinal diamines, which serve as a reliable precursor for the formation of various fused heterocyclic systems. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular diversity late in a synthetic sequence. The methyl group offers a point of steric and electronic modulation. Consequently, this compound is a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Physicochemical Properties

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 952511-74-9[1][4][5]
Molecular Formula C₇H₉BrN₂[1][4]
Molecular Weight 201.06 g/mol [4]
Appearance White to light orange or beige solid/powder[1][6]
Purity Typically ≥97%[1][5]
Boiling Point 297.3±35.0 °C at 760 mmHg[7]
Density 1.6±0.1 g/cm³[7]
SMILES CC1=C(C=CC(=C1N)N)Br[4]

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. The most common and effective laboratory-scale synthesis involves the reduction of a corresponding nitro-aniline precursor. This transformation is a cornerstone of aromatic chemistry, with several well-established methods available.

Recommended Synthetic Protocol: Reduction of 4-Bromo-2-methyl-6-nitroaniline

The reduction of the nitro group in 4-bromo-2-methyl-6-nitroaniline is the most direct route to the target diamine. While catalytic hydrogenation can be used, it risks debromination.[8] Therefore, chemical reduction is often preferred. Stannous chloride (SnCl₂) in an alcoholic solvent is a robust and high-yielding method.[9]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methyl-6-nitroaniline (1 equivalent).

  • Solvent Addition: Add ethanol (EtOH) to create a suspension (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3 to 4 equivalents) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-16 hours).

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Dilute the residue with a suitable organic solvent like ethyl acetate (EtOAc). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9) to neutralize the acidic mixture and precipitate tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start 4-Bromo-2-methyl-6-nitroaniline Reflux Heat to Reflux (12-16h) Start->Reflux Reagents SnCl2·2H2O, Ethanol Reagents->Reflux Quench Cool & Concentrate Reflux->Quench Extract Ethyl Acetate & aq. NaHCO3 Quench->Extract Filter Filter through Celite Extract->Filter Purify Dry & Concentrate Filter->Purify Final This compound Purify->Final G Start 4-Bromo-3-methyl benzene-1,2-diamine Aldehyde Aldehyde (R-CHO) Dicarbonyl α-Dicarbonyl (R-CO-CO-R') CarboxylicAcid Carboxylic Acid (R-COOH) Benzimidazole Substituted Benzimidazole Aldehyde->Benzimidazole Quinoxaline Substituted Quinoxaline Dicarbonyl->Quinoxaline CarboxylicAcid->Benzimidazole G Start Starting Material (4-Bromo-3-methyl benzene-1,2-diamine) Core Heterocyclic Core Synthesis (e.g., Benzimidazole formation) Start->Core Intermediate Bromo-Substituted Heterocycle Core->Intermediate Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Intermediate->Coupling Library Library of Analogues (SAR Exploration) Coupling->Library Candidate Optimized Lead/ Drug Candidate Library->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quoxalines Using 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a cornerstone in medicinal chemistry.[1] Their unique structural framework allows for diverse pharmacological activities, making them privileged scaffolds in the development of novel therapeutic agents.[2] Quinoxaline derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] Notably, the quinoxaline core is a key component in several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various transplantable tumors.[2] The versatility of the quinoxaline ring system and its capacity for chemical modification continue to make it a focal point for researchers and drug development professionals.

This guide provides a comprehensive overview of the synthesis of quinoxaline derivatives utilizing "4-Bromo-3-methylbenzene-1,2-diamine" as a key starting material. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for various synthetic methodologies, and offer insights into the characterization of the resulting products.

The Starting Material: this compound

The choice of the starting diamine is a critical determinant of the final quinoxaline's structure and, consequently, its biological activity. "this compound" (CAS No. 952511-74-9) is a valuable precursor for several reasons:

  • Strategic Substitution: The presence of a bromine atom at the 4-position and a methyl group at the 3-position provides distinct advantages. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group can influence the electronic properties and steric environment of the resulting quinoxaline, potentially impacting its binding affinity to biological targets.

  • Reactivity: The two amino groups are poised for condensation with 1,2-dicarbonyl compounds, the most common and efficient method for quinoxaline ring formation.[2]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
Appearance Typically a solid
CAS Number 952511-74-9

The Core Reaction: Condensation with 1,2-Dicarbonyl Compounds

The most direct and widely employed method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is typically acid-catalyzed and proceeds through a dehydration mechanism.

Reaction Mechanism

The reaction is believed to proceed through the following steps:

  • Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound.

  • Intermediate Formation: This initial attack forms a hemiaminal intermediate.

  • Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization, involving the second amino group and the remaining carbonyl group, lead to the formation of a dihydroquinoxaline intermediate.

  • Aromatization: The dihydroquinoxaline intermediate then undergoes oxidation (often by air) to yield the stable, aromatic quinoxaline ring system.

G Diamine This compound Intermediate1 Hemiaminal Intermediate Diamine->Intermediate1 Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Intermediate1 Catalyst Catalyst (e.g., Acetic Acid, Lewis Acid) Catalyst->Intermediate1 facilitates nucleophilic attack Intermediate2 Dihydroquinoxaline Intermediate Intermediate1->Intermediate2 Dehydration & Intramolecular Cyclization Product 6-Bromo-7-methyl-2,3-disubstituted Quinoxaline Intermediate2->Product Oxidation (Aromatization) Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Intermediate1 Heat Heat (optional) Heat->Intermediate1

Caption: General workflow for the synthesis of quinoxalines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-bromo-7-methyl-2,3-diphenylquinoxaline from this compound and benzil. These methods can be adapted for other 1,2-dicarbonyl compounds.

Protocol 1: Conventional Heating in Ethanol with Acetic Acid Catalyst

This method represents a classic and reliable approach for quinoxaline synthesis. The use of ethanol as a solvent and a catalytic amount of acetic acid provides a mildly acidic environment to facilitate the condensation.

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (0.1 mL, catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (Buchner funnel, filter paper, recrystallization flasks)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and benzil (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol to yield pure 6-bromo-7-methyl-2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.[4][5] This solvent-free approach is also environmentally friendly.[6]

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Microwave synthesis vial (10 mL) with a stir bar

  • CEM Discover Microwave Synthesizer or similar instrument

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol) and benzil (1.0 mmol).

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-140 °C) for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • Workup: After cooling, the solid reaction mixture is the crude product.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and purify by column chromatography on silica gel or by recrystallization from ethanol.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic method can significantly impact the reaction's efficiency. The following table summarizes typical quantitative data for the synthesis of 6-bromo-7-methyl-2,3-diphenylquinoxaline, allowing for a direct comparison of the different approaches.

MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional Heating Acetic AcidEthanolReflux (~78)2-4 h~85-95
Microwave-Assisted None (or solid support)Solvent-free120-1405-15 min>90
Lewis Acid Catalysis e.g., FeCl₃, ZnCl₂AcetonitrileRoom Temp. - Reflux1-3 h~88-96
Green Chemistry Approach e.g., Bentonite Clay K-10EthanolRoom Temp.20-30 min~92-98

Note: Yields are estimates based on literature for similar reactions and may vary depending on specific reaction conditions and purification methods.

Characterization of 6-Bromo-7-methyl-2,3-diphenylquinoxaline

The structure of the synthesized quinoxaline can be confirmed using standard spectroscopic techniques. Below is the expected characterization data for 6-bromo-7-methyl-2,3-diphenylquinoxaline, extrapolated from data for structurally similar compounds.[7]

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.2-8.3 (s, 1H): Aromatic proton on the quinoxaline ring (position 5).

    • 7.9-8.0 (s, 1H): Aromatic proton on the quinoxaline ring (position 8).

    • 7.5-7.6 (m, 4H): Aromatic protons on the phenyl rings.

    • 7.3-7.4 (m, 6H): Aromatic protons on the phenyl rings.

    • 2.6 (s, 3H): Methyl protons at position 7.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~153-154: Carbons of the pyrazine ring (C2 and C3).

    • ~140-142: Quaternary carbons of the benzene ring of the quinoxaline core.

    • ~138-139: Quaternary carbons of the phenyl substituents.

    • ~128-132: Aromatic carbons of the quinoxaline and phenyl rings.

    • ~123-124: Carbon bearing the bromine atom (C6).

    • ~21-22: Methyl carbon (C7-CH₃).

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The distinct physical properties of the product (often a solid that precipitates from the reaction mixture) provide a preliminary indication of a successful reaction. Furthermore, the expected spectroscopic data serves as a definitive confirmation of the product's identity and purity. The consistency of results across different batches, when the protocols are followed meticulously, further establishes the trustworthiness of these methods.

Conclusion

The synthesis of quinoxalines from this compound offers a versatile and efficient route to a class of compounds with significant potential in drug discovery. The methodologies presented, from traditional heating to modern microwave-assisted techniques, provide researchers with a range of options to suit their specific needs in terms of reaction time, yield, and environmental impact. The strategic placement of the bromo and methyl substituents on the quinoxaline core opens up a vast chemical space for the development of novel and potent therapeutic agents.

References

Application Notes & Protocols: Leveraging 4-Bromo-3-methylbenzene-1,2-diamine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth exploration of 4-Bromo-3-methylbenzene-1,2-diamine , a strategically functionalized building block, for the synthesis of benzimidazole-based kinase inhibitors. We will detail its chemical properties, provide validated, step-by-step synthetic protocols, and discuss the rationale behind its application in developing diverse inhibitor libraries for drug discovery and development professionals.

Introduction: The Strategic Advantage of this compound

The pursuit of novel kinase inhibitors often relies on the efficient construction of molecular libraries around a core scaffold that can effectively interact with the ATP-binding site of the target kinase. Substituted ortho-phenylenediamines are indispensable precursors for synthesizing benzimidazoles, a scaffold known to interact with the hinge region of kinases.[1]

This compound is not merely another diamine; its specific substitution pattern offers a dual strategic advantage for medicinal chemists:

  • The Bromo Group (at position 4): This serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, which is crucial for tuning potency and selectivity.[2][3]

  • The Methyl Group (at position 3): This seemingly simple substituent plays a profound role. It can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can provide beneficial steric interactions within the target's binding pocket and modulate the compound's overall physicochemical properties, such as solubility and lipophilicity.[2][4]

This combination makes this compound an ideal starting material for generating focused libraries of kinase inhibitors with tunable properties.

Physicochemical Properties and Safe Handling

Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 952511-74-9[5][6]
Molecular Formula C₇H₉BrN₂[5][6]
Molecular Weight 201.06 g/mol [5]
Appearance Typically a powder or solid[6]
Purity ≥97% (typical for research grade)[7]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. According to its hazard profile, the compound is harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Store the reagent in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]

Core Synthesis: The Pathway to Benzimidazole Scaffolds

The primary utility of an o-phenylenediamine in this context is its condensation with a carbonyl-containing compound (or its equivalent) to form the benzimidazole ring system. This reaction, often acid-catalyzed, is robust and high-yielding.

G cluster_products Product diamine 4-Bromo-3-methylbenzene- 1,2-diamine reagents Acid Catalyst (e.g., AcOH) Dehydrating Agent Heat diamine->reagents carbonyl Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) carbonyl->reagents product 2-Substituted-5-bromo-6-methyl- 1H-benzo[d]imidazole reagents->product Condensation/ Cyclization

Caption: General workflow for benzimidazole synthesis.

Protocol 1: Synthesis of 5-Bromo-6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole

This protocol details the foundational step of creating a bromo-substituted benzimidazole intermediate, which is the direct precursor for further diversification. We use pyridine-4-carboxaldehyde as a representative aldehyde.

Rationale: The reaction is a condensation between the diamine and the aldehyde, followed by an oxidative cyclization. Acetic acid serves as both the solvent and the acid catalyst. Sodium metabisulfite (Na₂S₂O₅) is often used as a mild oxidizing agent to facilitate the final aromatization to the benzimidazole ring.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.1 eq)

  • Glacial Acetic Acid (AcOH)

  • Sodium Metabisulfite (Na₂S₂O₅) (optional, ~1.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.01 g, 10 mmol).

  • Add glacial acetic acid (e.g., 30 mL) and stir until the solid dissolves.

  • Add pyridine-4-carboxaldehyde (e.g., 1.18 g, 11 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Self-Validation: The disappearance of the diamine starting material on the TLC plate indicates reaction progression. A new, more nonpolar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and water, then carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). A precipitate will form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole.

Strategic Diversification: Suzuki-Miyaura Cross-Coupling

The true power of using the bromo-substituted precursor is realized in the next step. The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the benzimidazole core and a new aryl or heteroaryl group, introduced via a boronic acid or ester. This is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).[2][3]

G cluster_products Product bromo 5-Bromo-6-methyl- benzimidazole reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Inert Atmosphere bromo->reagents boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic->reagents product Diversified Kinase Inhibitor Scaffold reagents->product Suzuki-Miyaura Coupling

Caption: Suzuki coupling for library diversification.

Protocol 2: Suzuki-Miyaura Coupling to Synthesize a Kinase Inhibitor Scaffold

This protocol describes the coupling of the previously synthesized bromo-benzimidazole with 3-methoxyphenylboronic acid.

Rationale: This reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A base is essential for the transmetalation step with the boronic acid. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.[2][3]

Materials:

  • 5-Bromo-6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the bromo-benzimidazole (e.g., 288 mg, 1.0 mmol), 3-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step for a successful reaction.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 58 mg, 0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC analysis shows complete consumption of the starting material.

  • Self-Validation: The product spot on TLC should be significantly less polar than the starting boronic acid and have a different Rf value than the starting bromo-benzimidazole.

  • Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final kinase inhibitor scaffold.

Application and Structure-Activity Relationship (SAR) Insights

The synthesized compounds are designed to function as ATP-competitive kinase inhibitors. The benzimidazole core typically forms crucial hydrogen bonds with the kinase hinge region, while the substituents at the C2 and C5/C6 positions explore adjacent hydrophobic and solvent-exposed regions.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region inhibitor_core Benzimidazole Core (from Diamine) inhibitor_core->hinge H-Bonds r1_group C2-Substituent (from Aldehyde) r1_group->hydrophobic_pocket Occupies r2_group C5-Substituent (from Suzuki) r2_group->solvent_front Extends into

Caption: Inhibitor interaction with a kinase active site.

The synthetic strategy described allows for the rapid generation of an analogue library to probe SAR. By varying the aldehyde in Protocol 1 and the boronic acid in Protocol 2, chemists can systematically modify the molecule to optimize for potency, selectivity, and pharmacokinetic properties.

Hypothetical SAR Data Table (Example for a Target Kinase):

Compound IDC2-Substituent (from Aldehyde)C5-Substituent (from Boronic Acid)Kinase IC₅₀ (nM)
1 Pyridin-4-yl3-Methoxyphenyl50
2 Pyridin-4-yl4-Fluorophenyl85
3 Pyridin-4-ylPyrimidin-5-yl25
4 Thiazol-2-yl3-Methoxyphenyl120
5 Thiazol-2-ylPyrimidin-5-yl70

This data illustrates how modifying the substituents—for example, replacing a methoxyphenyl group with a pyrimidinyl group (Compound 1 vs. 3)—can significantly improve inhibitory potency, likely by forming an additional favorable interaction in the solvent-exposed region.

Conclusion

This compound is a high-value, strategically designed starting material for the synthesis of benzimidazole-based kinase inhibitors. Its pre-installed methyl and bromo functionalities provide a clear and efficient path for core scaffold formation followed by extensive diversification. The robust and well-documented protocols for condensation and Suzuki-Miyaura coupling empower researchers in drug discovery to rapidly generate and optimize novel lead compounds, accelerating the development of next-generation targeted therapies.

References

Application Notes and Protocols: 4-Bromo-3-methylbenzene-1,2-diamine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Benzimidazole Scaffold

In the landscape of modern medicinal chemistry, the benzimidazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful pharmaceuticals.[1][2] Its prevalence stems from its unique bioisosteric resemblance to purine nucleosides, allowing it to interact with a wide array of biological targets with high affinity and specificity. The strategic functionalization of the benzimidazole ring system is therefore a cornerstone of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

4-Bromo-3-methylbenzene-1,2-diamine emerges as a particularly valuable starting material in this context. The presence of the bromine atom at the 4-position and the methyl group at the 3-position provides synthetic chemists with crucial handles for diversification. The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[1] The methyl group, on the other hand, can influence the molecule's lipophilicity, metabolic stability, and steric interactions within a biological target's binding site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of novel pharmaceutical agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₇H₉BrN₂--INVALID-LINK--
Molecular Weight 201.06 g/mol --INVALID-LINK--
Appearance Off-white to light brown crystalline powderCommercially available
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Insoluble in water.General chemical knowledge

Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of Bioactive Benzimidazoles

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to 5-bromo-6-methylbenzimidazoles. This is typically achieved through a cyclocondensation reaction with either an aldehyde or a carboxylic acid (or its derivatives).[3][4]

Protocol 1: Phillips Condensation with Aromatic Aldehydes

This is a widely used and robust method for the synthesis of 2-substituted benzimidazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation.

Reaction Scheme:

G This compound This compound Schiff_Base Schiff_Base This compound->Schiff_Base Ar-CHO Dihydrobenzimidazole Dihydrobenzimidazole Schiff_Base->Dihydrobenzimidazole Cyclization 5-Bromo-6-methyl-2-(aryl)benzimidazole 5-Bromo-6-methyl-2-(aryl)benzimidazole Dihydrobenzimidazole->5-Bromo-6-methyl-2-(aryl)benzimidazole [O] G 5-Bromo-6-methylbenzimidazole 5-Bromo-6-methylbenzimidazole Diversified_Benzimidazole Diversified_Benzimidazole 5-Bromo-6-methylbenzimidazole->Diversified_Benzimidazole Ar-B(OH)2, Pd catalyst, Base

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aryl-3-methylbenzene-1,2-diamines

4-Bromo-3-methylbenzene-1,2-diamine is a versatile chemical intermediate whose derivatives are of significant interest to researchers in medicinal chemistry and materials science. The core structure, a substituted ortho-phenylenediamine, is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery known for a wide range of biological activities.[1] The strategic placement of the bromine atom allows for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a robust and highly versatile method for forming carbon-carbon bonds.[2] It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4]

This guide provides a detailed technical overview and a reliable protocol for the Suzuki coupling of this compound with various arylboronic acids. The resulting 4-aryl-3-methylbenzene-1,2-diamine products are valuable building blocks for the synthesis of novel pharmaceuticals, organic electronic materials, and functional polymers.[5]

Reaction Mechanism: The Palladium Catalytic Cycle

The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) complex with the aryl halide (this compound). The palladium inserts itself into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. This is often the rate-determining step of the reaction.[7][8]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. The halide or other anionic ligand on the palladium is displaced by the new organic group.[2]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product. The palladium catalyst is simultaneously reduced back to its palladium(0) oxidation state, allowing it to re-enter the catalytic cycle.[7][8]

The presence of the two adjacent amino groups in this compound can potentially influence the reaction by coordinating to the palladium center. However, studies on unprotected ortho-bromoanilines have shown that successful couplings can be achieved with the appropriate choice of catalyst and ligand system.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 4-Aryl-3-methylbenzene-1,2-diamine (Ar-Ar') Trans->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Trans Base Base (e.g., K2CO3) Base->Trans caption Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Materials and Methods

Reagents and Solvents:
  • This compound (ensure high purity)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like CataXCium A Pd G3) (1-5 mol%)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer and/or LC-MS for product characterization

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Figure 2: Experimental workflow for Suzuki coupling.

Step 1: Reaction Setup

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask with a septum.

Step 2: Creation of Inert Atmosphere

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon).

  • Repeat this process three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.

Step 3: Solvent Addition and Reaction Execution

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature can depend on the specific substrates and catalyst used.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction by TLC or LC-MS. To take a sample for TLC, briefly remove the heat, cool the flask slightly, and quickly take a small aliquot with a capillary tube under a positive flow of inert gas.

  • The reaction is typically complete within 4-24 hours, as indicated by the consumption of the starting aryl bromide.

Step 5: Workup and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

Step 6: Drying and Concentration

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 7: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is often effective.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive or insufficient catalyst.Use a fresh batch of catalyst. Consider a more active pre-catalyst or ligand system. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Insufficiently anhydrous or degassed conditions.Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Maintain a positive inert gas pressure throughout the reaction.
Poor quality base.Use a freshly opened or properly stored base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[11]
Protodeboronation of Boronic Acid Presence of water and/or high temperatures for extended periods.Use anhydrous solvents. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Ensure thorough degassing of the solvent and a robust inert atmosphere.
Formation of Side Products Reaction temperature is too high.Optimize the reaction temperature; sometimes a lower temperature for a longer duration gives a cleaner reaction profile.
Catalyst or ligand decomposition.Choose a more stable catalyst/ligand combination for the required reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-3-methylbenzene-1,2-diamines from this compound. The protocol described provides a solid foundation for researchers to access these valuable compounds. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and the selection of an appropriate catalyst and base are critical for achieving high yields and purity. The resulting products serve as key building blocks for the development of new molecules with potential applications in pharmaceuticals and advanced materials.

References

Application Note & Protocols: Synthesis of Quinoxaline Scaffolds via Condensation of 4-Bromo-3-methylbenzene-1,2-diamine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] They also serve as critical components in the development of organic semiconductors and other advanced materials.[3] The most direct and widely employed method for constructing the quinoxaline core is the acid-catalyzed condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][4][5]

This application note provides a detailed guide for researchers and drug development professionals on the reaction of 4-Bromo-3-methylbenzene-1,2-diamine with various dicarbonyl compounds. The strategic placement of the bromo and methyl groups on the diamine precursor offers significant advantages, yielding quinoxaline products that are pre-functionalized for subsequent cross-coupling reactions (at the bromine site) or other modifications, thereby serving as versatile intermediates in complex synthetic pathways.

We will explore the underlying reaction mechanism, provide validated, step-by-step protocols for key reactions, and present the data in a structured format to facilitate experimental design and execution.

The Core Condensation Mechanism

The synthesis of the quinoxaline ring system from an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic example of a tandem condensation-cyclization reaction. The process is typically facilitated by an acidic catalyst or by refluxing in a protic solvent like ethanol or acetic acid, which aids in the crucial dehydration steps.

The mechanism proceeds as follows:

  • Initial Nucleophilic Attack: One of the amino groups of the this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dicarbonyl compound.

  • Hemiaminal Formation: This attack forms a transient hemiaminal (or carbinolamine) intermediate.

  • First Dehydration: The hemiaminal readily loses a molecule of water to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Second Hemiaminal Formation: This cyclization step forms a second, cyclic hemiaminal intermediate.

  • Final Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazine ring, completing the quinoxaline scaffold.

This robust and high-yielding transformation is a cornerstone of heterocyclic chemistry.

G Start This compound + 1,2-Dicarbonyl Compound Step1 Nucleophilic Attack (Amine on Carbonyl) Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration (-H₂O) Intermediate1->Step2 Intermediate2 Imine Intermediate (Schiff Base) Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack Intermediate2->Step3 Intermediate3 Cyclic Hemiaminal Intermediate Step3->Intermediate3 Step4 Final Dehydration (-H₂O) & Aromatization Intermediate3->Step4 End Substituted Quinoxaline Product Step4->End

Figure 1: General mechanistic pathway for quinoxaline synthesis.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 7-Bromo-2,3-diphenyl-6-methylquinoxaline

This protocol details the reaction with benzil, a common α-diketone, to yield a highly crystalline, stable product.

  • Materials and Reagents:

    • This compound (C₇H₉BrN₂, MW: 201.06 g/mol )

    • Benzil (C₁₄H₁₀O₂, MW: 210.23 g/mol )

    • Ethanol (95% or absolute)

    • Glacial Acetic Acid (optional catalyst)

    • Deionized Water

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Heating mantle and magnetic stirrer

    • Büchner funnel and filter paper

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.00 g, 4.97 mmol, 1.0 equiv).

    • Add Benzil (1.05 g, 4.99 mmol, 1.0 equiv).

    • Add 30 mL of ethanol to the flask. The reactants may not fully dissolve at room temperature.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Equip the flask with a reflux condenser and place it in a heating mantle.

    • Heat the mixture to reflux with vigorous stirring. The reaction mixture should become homogeneous as it heats.

    • Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

    • Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product will often begin to crystallize out of the solution.

    • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

    • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Expected Outcome: A pale yellow or off-white crystalline solid. Yields for this type of condensation are typically high (85-95%).

Protocol 2: Synthesis of 7-Bromo-6-methylquinoxaline

This protocol uses glyoxal, the simplest α-dicarbonyl compound, to produce the parent quinoxaline ring with the specific substituents from the diamine.

  • Materials and Reagents:

    • This compound (C₇H₉BrN₂, MW: 201.06 g/mol )

    • Glyoxal solution (40% in water, C₂H₂O₂, MW: 58.04 g/mol )

    • Methanol or Ethanol

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Deionized Water

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.97 mmol, 1.0 equiv) in 25 mL of methanol.

    • Warm the solution gently to 40-50 °C with stirring.

    • Slowly add the 40% glyoxal solution (0.75 mL, ~5.2 mmol, 1.05 equiv) dropwise to the warm diamine solution over 5 minutes.

    • After the addition is complete, stir the reaction mixture at 50 °C for 1 hour.

    • Monitor the reaction by TLC until the starting diamine spot has disappeared.

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize any acidic byproducts, which often facilitates product precipitation.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate and 50 mL of water. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Summary of Reactions and Data

The versatility of this compound allows for the synthesis of a diverse library of quinoxaline derivatives by simply varying the dicarbonyl partner.

Dicarbonyl CompoundChemical StructureResulting Quinoxaline ProductTypical SolventKey ConditionsExpected Yield
Benzil C₆H₅-CO-CO-C₆H₅7-Bromo-6-methyl-2,3-diphenylquinoxalineEthanolReflux, 2-3hExcellent (>85%)
Glyoxal H-CO-CO-H7-Bromo-6-methylquinoxalineMethanol/Water50 °C, 1-2hGood (70-85%)
Diacetyl (Biacetyl) CH₃-CO-CO-CH₃7-Bromo-2,3,6-trimethylquinoxalineEthanolReflux, 2-3hGood to Excellent
1,4-Dibromo-2,3-butanedione CH₂Br-CO-CO-CH₂Br7-Bromo-2,3-bis(bromomethyl)-6-methylquinoxalineEthanolReflux, 3-4hGood

Experimental Workflow and Logic

The overall process is straightforward and follows a logical progression from reaction setup to product isolation. The choice of solvent is critical; ethanol and methanol are frequently used as they are good solvents for the reactants and are protic, which can facilitate the proton transfer steps in the mechanism. For less reactive dicarbonyls, glacial acetic acid can be used as both the solvent and catalyst.

G Start Select Diamine & Dicarbonyl Compound Setup Combine Reactants in Appropriate Solvent (e.g., Ethanol) Start->Setup Reaction Heat to Reflux with Stirring (Catalyst optional, e.g., Acetic Acid) Setup->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool Reaction Mixture (Ice Bath) Monitor->Workup Complete Isolation Isolate Crude Product (Vacuum Filtration) Workup->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Final Product (NMR, MS, MP) Purification->Characterization

Figure 2: Standard experimental workflow for quinoxaline synthesis.

Conclusion

The condensation of this compound with 1,2-dicarbonyl compounds is an efficient, reliable, and highly versatile method for accessing functionalized quinoxaline derivatives. The protocols outlined in this note provide a solid foundation for researchers to synthesize these valuable scaffolds. The resulting products are primed for further synthetic elaboration, making this reaction a key strategic step in the development of novel pharmaceuticals and advanced organic materials.

References

Ytterbium(III) trifluoromethanesulfonate catalyzed reactions of "4-Bromo-3-methylbenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ytterbium(III) Trifluoromethanesulfonate Catalyzed Synthesis of Substituted Benzimidazoles from 4-Bromo-3-methylbenzene-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of novel benzimidazole derivatives through the Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) catalyzed condensation of this compound with various aldehydes. Benzimidazoles are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] This protocol leverages the unique properties of Yb(OTf)₃ as a highly efficient, water-tolerant, and reusable Lewis acid catalyst to achieve excellent yields under environmentally benign, solvent-free conditions.[2][3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the causality behind key procedural choices to ensure reproducibility and success.

Introduction: The Significance of Catalysis in Benzimidazole Synthesis

The benzimidazole core is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The classical synthesis method, the Phillips condensation, often requires harsh conditions, such as high temperatures and strong mineral acids. Modern synthetic chemistry seeks milder, more efficient, and environmentally friendly alternatives.

The condensation of o-phenylenediamines with aldehydes presents a more direct and atom-economical route.[4] The key challenge in this transformation is the activation of the aldehyde carbonyl group for nucleophilic attack by the weakly basic aromatic amine. This is where Lewis acid catalysis becomes paramount. Ytterbium(III) trifluoromethanesulfonate, a lanthanide triflate, has emerged as a superior catalyst for this purpose due to several key advantages:

  • Strong Lewis Acidity: Its high oxophilicity allows for potent activation of carbonyl compounds.[5]

  • Water Tolerance: Unlike many traditional Lewis acids, Yb(OTf)₃ is stable in the presence of moisture, simplifying reaction setup.[3]

  • Reusability: The catalyst can often be recovered from the aqueous phase after reaction workup and reused without significant loss of activity.[6]

  • Efficiency under Mild Conditions: It effectively catalyzes reactions in low concentrations and often under solvent-free conditions, aligning with the principles of green chemistry.[2][7]

This guide focuses on applying these advantages to the synthesis of novel benzimidazoles starting from this compound, a substrate poised for further functionalization in drug development pipelines.

Reaction Principle and Catalytic Mechanism

The overall reaction involves the condensation of one equivalent of the diamine with one equivalent of an aldehyde, which cyclizes and subsequently undergoes oxidative aromatization to form the benzimidazole ring. The process is efficiently catalyzed by a sub-stoichiometric amount of Yb(OTf)₃.

The proposed mechanism, illustrated below, begins with the coordination of the Lewis acidic Ytterbium center to the carbonyl oxygen of the aldehyde.[8] This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic.

Reaction_Mechanism Proposed Catalytic Cycle for Benzimidazole Formation cluster_reactants Reactants Diamine 4-Bromo-3-methyl- benzene-1,2-diamine Intermediate1 Amino Alcohol Intermediate Diamine->Intermediate1 Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde [R-CH=O--Yb(OTf)₃] Aldehyde->Activated_Aldehyde Coordination Catalyst Yb(OTf)₃ Catalyst->Activated_Aldehyde Activated_Aldehyde->Intermediate1 Nucleophilic Attack (by -NH₂) Intermediate2 Schiff Base (Iminium ion) Intermediate1->Intermediate2 Dehydration (-H₂O) Intermediate3 Cyclized Dihydro- benzimidazole Intermediate2->Intermediate3 Intramolecular Cyclization Product Substituted Benzimidazole Intermediate3->Product Oxidative Aromatization (-2H) Product->Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for Yb(OTf)₃-catalyzed benzimidazole synthesis.

Causality Explained:

  • Activation: Yb(OTf)₃ activates the aldehyde, which is the rate-limiting step. This is crucial because the aromatic amines of the diamine are poor nucleophiles.

  • Nucleophilic Attack: One of the amine groups attacks the highly electrophilic carbonyl carbon to form a hemiaminal (amino alcohol) intermediate.

  • Dehydration: This intermediate readily loses a molecule of water to form a Schiff base (or the corresponding protonated iminium ion).

  • Cyclization: The second, tethered amine group then performs an intramolecular nucleophilic attack on the imine carbon to form the five-membered dihydrobenzimidazole ring.

  • Aromatization: The final step is the oxidation of the dihydrobenzimidazole intermediate to the stable, aromatic benzimidazole product. In many solvent-free reactions or those open to the atmosphere, aerial oxygen can serve as the terminal oxidant.[2]

Experimental Application Notes & Protocols

This section provides a detailed protocol for the synthesis of 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
This compound952511-74-9201.06Ensure high purity (>97%).[9][10]
Benzaldehyde100-52-7106.12Freshly distilled to remove benzoic acid.
Ytterbium(III) trifluoromethanesulfonate252976-51-5620.25 (anhydrous)Hygroscopic; store in a desiccator.[11]
Ethyl Acetate (EtOAc)141-78-688.11HPLC grade for workup and chromatography.
Hexanes110-54-386.18HPLC grade for chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For aqueous workup.
Brine (Saturated NaCl Solution)--For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying the organic layer.
Silica Gel7631-86-9-60 Å, 230-400 mesh for column chromatography.
Step-by-Step Synthesis Protocol
  • Reagent Preparation:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol).

    • Add benzaldehyde (106 mg, 1.0 mmol, 1.0 eq).

    • Add Ytterbium(III) trifluoromethanesulfonate (6.2 mg, 0.01 mmol, 1 mol%).

    • Scientist's Note: The use of a 1:1 stoichiometric ratio of diamine to aldehyde is typical for the synthesis of 2-substituted benzimidazoles.[8] Using a solvent-free approach increases reactant concentration and often accelerates the reaction.[6]

  • Reaction Setup and Execution:

    • Seal the flask and place it in a pre-heated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The solid diamine will melt and mix with the aldehyde, forming a homogenous melt.

    • Scientist's Note: While some reactions proceed at room temperature, gentle heating to 80 °C ensures a reasonable reaction rate for a variety of aldehyde substrates without causing degradation.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent.

    • Spot the crude reaction mixture against the starting diamine. The product is expected to be less polar than the highly polar diamine.

    • Visualize the spots under UV light (254 nm). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting diamine spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 20 mL of Ethyl Acetate to the flask and stir until the solid residue is fully dissolved.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

    • Scientist's Note: The bicarbonate wash removes any unreacted acidic impurities and helps in the subsequent recovery of the water-soluble Yb(OTf)₃ catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Expected Results & Characterization
  • Product: 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >85%.

  • Characterization:

    • ¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expect signals for all unique aromatic and aliphatic carbons.

    • Mass Spec (HRMS): Calculate the exact mass for C₁₄H₁₁BrN₂ and compare it with the experimental value to confirm the elemental composition.

Experimental Workflow and Data Summary

The entire process from setup to analysis can be visualized as a clear workflow.

Experimental_Workflow Overall Experimental Workflow A 1. Reagent Addition (Diamine, Aldehyde, Yb(OTf)₃) B 2. Reaction (Solvent-free, 80 °C, 2-4h) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B If incomplete D 4. Aqueous Work-up (EtOAc, NaHCO₃, Brine) C->D If complete E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Figure 2: Step-by-step experimental and analysis workflow.

Scope of Aldehyd Substrates

This catalytic method is applicable to a wide range of aldehydes. The table below summarizes expected outcomes with different aldehyde substrates based on established literature for similar reactions.[2]

EntryAldehyde SubstrateExpected ProductTypical Yield (%)Notes
1Benzaldehyde6-Bromo-5-methyl-2-phenyl-1H-benzimidazole85-95%Electronically neutral aldehydes react efficiently.
24-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-5-methyl-1H-benzimidazole90-98%Electron-donating groups on the aldehyde can accelerate the reaction.
34-Nitrobenzaldehyde6-Bromo-5-methyl-2-(4-nitrophenyl)-1H-benzimidazole80-90%Electron-withdrawing groups are well-tolerated.
4Cinnamaldehyde6-Bromo-5-methyl-2-styryl-1H-benzimidazole80-88%Unsaturated aldehydes are compatible with the reaction conditions.[7]
5Heptanal2-Hexyl-6-bromo-5-methyl-1H-benzimidazole75-85%Aliphatic aldehydes also provide good yields.[2]

Conclusion

The use of Ytterbium(III) trifluoromethanesulfonate provides a powerful, reliable, and green method for the synthesis of substituted benzimidazoles from this compound. The protocol is characterized by its operational simplicity, mild solvent-free conditions, broad substrate scope, and high yields. These features make it an invaluable tool for researchers in medicinal chemistry and drug development, enabling the rapid generation of diverse benzimidazole libraries for biological screening.

References

Application Notes & Protocols: The Utility of 4-Bromo-3-methylbenzene-1,2-diamine in the Synthesis of Advanced Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-methylbenzene-1,2-diamine is a versatile aromatic intermediate whose unique substitution pattern offers significant potential in the synthesis of specialized dyes. The presence of vicinal diamines, a bromine atom, and a methyl group on the benzene ring allows for the strategic development of various dye classes, including azo dyes and heterocyclic colorants such as quinoxalines. This document provides a detailed exploration of the chemical rationale for its use, along with representative protocols for the synthesis of distinct dye structures, intended for researchers in materials science and dye chemistry.

Introduction: A Multifunctional Building Block for Color Chemistry

This compound, with the chemical structure C₇H₉BrN₂[1], is an ortho-substituted phenylenediamine that serves as a valuable precursor in the dye industry. Its utility stems from the strategic placement of reactive and modifying functional groups on the aromatic core.

  • Vicinal Diamines (-NH₂): The two adjacent amino groups are the primary reactive sites. They can be readily converted into a diazonium salt for azo coupling reactions or can participate in condensation reactions to form stable heterocyclic systems.[2][3]

  • Bromo Substituent (-Br): The bromine atom acts as an auxochrome, a group that modifies the color and light-absorbing properties of the chromophore (the color-bearing part of the molecule).[4] Halogenation is a known strategy to induce bathochromic shifts (deepening of color) and can significantly improve the dye's lightfastness, wash fastness, and thermal stability.[5][6]

  • Methyl Substituent (-CH₃): The methyl group also functions as a color modifier, subtly altering the electronic properties of the conjugated system and thus fine-tuning the final shade of the dye.[7][8] Its steric bulk can also influence the regioselectivity of coupling reactions and affect the molecule's aggregation properties in different media.

This combination of features makes this compound an excellent candidate for producing dyes with high stability and specific color characteristics for applications in textiles, pigments, and functional materials.[9][10]

Application Note I: Synthesis of Monoazo Dyes via Diazotization and Coupling

Azo dyes, characterized by the R−N=N−R′ functional group, represent the largest and most versatile class of synthetic dyes.[11] The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an electrophilic coupling reaction with an electron-rich substrate like a phenol or an aniline derivative.[3][12]

Causality of Experimental Design

The protocol below details the synthesis of a representative azo dye. This compound can be mono-diazotized due to the presence of two amino groups. The reaction conditions are critical:

  • Diazotization: This step is performed in a cold, acidic medium (0-5 °C) to ensure the stability of the resulting diazonium salt. Nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid like HCl, is the diazotizing agent. The low temperature prevents the unstable diazonium salt from decomposing and prematurely coupling or reacting with water to form a phenol.[2]

  • Coupling: The diazonium ion is a weak electrophile and requires a highly activated coupling component (e.g., N,N-dimethylaniline, 2-naphthol). The pH of the coupling reaction is crucial; coupling to phenols is typically performed under mildly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. Coupling to anilines is done in a mildly acidic medium to ensure sufficient concentration of the free amine, which is the reactive species.[2]

Workflow for Azo Dye Synthesis

Azo_Dye_Workflow cluster_prep Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_workup Isolation & Purification start This compound in HCl(aq) reagent1 Add NaNO₂(aq) dropwise start->reagent1 Cool in ice bath product1 Formation of Diazonium Salt Solution reagent1->product1 Generates HNO₂ in situ reaction Add Diazonium Salt Solution Slowly product1->reaction Maintain low temp. coupler Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) coupler->reaction product2 Azo Dye Precipitate reaction->product2 filter Filter Precipitate product2->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol/Water dry->purify final Pure Azo Dye purify->final

Caption: General workflow for the synthesis of an azo dye.

Representative Protocol: Synthesis of (E)-1-((2-amino-5-bromo-4-methylphenyl)diazenyl)naphthalen-2-ol

Materials:

  • This compound (2.01 g, 10 mmol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.7 g, 10.1 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (0.8 g, 20 mmol)

  • Distilled Water, Ethanol, Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend this compound in 50 mL of distilled water and 3 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The amine salt may precipitate.

    • Dissolve sodium nitrite in 10 mL of cold distilled water. Add this solution dropwise to the cold amine suspension over 10 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 2-naphthol and sodium hydroxide in 100 mL of cold distilled water. Cool this solution to 5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.

    • An intense orange-red precipitate should form immediately.[2]

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the crude dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

    • Dry the crude product in a desiccator or a vacuum oven at 60 °C.

    • Recrystallize the dried dye from an ethanol/water mixture to obtain the purified product.

    • Characterize the final product using TLC, melting point, and spectroscopic methods (FTIR, UV-Vis, NMR).

Application Note II: Synthesis of Quinoxaline Dyes via Condensation

The ortho-diamine functionality of the precursor is ideal for forming heterocyclic structures. A key reaction is the condensation with a 1,2-dicarbonyl compound to yield a quinoxaline derivative. Quinoxalines are important not only as dyes but also as fluorescent materials and pharmacophores. The bromo and methyl substituents on the quinoxaline ring will modulate the photophysical properties of the final product.

Mechanistic Rationale

The reaction proceeds via a double nucleophilic attack of the two amino groups on the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable, aromatic quinoxaline ring. The reaction is often catalyzed by a mild acid and is typically performed in a polar solvent like ethanol or acetic acid at reflux to drive the dehydration step to completion.

Reaction Scheme for Quinoxaline Synthesis

Caption: Condensation reaction to form a quinoxaline derivative.

Representative Protocol: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline

Materials:

  • This compound (2.01 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Ethanol (95%, 50 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound and benzil in 50 mL of 95% ethanol.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature and then further in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product. If further purification is needed, the quinoxaline derivative can be recrystallized from a suitable solvent like ethanol or ethyl acetate.

    • The resulting product is expected to be a crystalline solid, potentially exhibiting fluorescence under UV light.

Summary of Properties and Potential

The strategic use of this compound allows for the synthesis of diverse dye structures with tailored properties.

PropertyThis compoundResulting Azo DyesResulting Quinoxaline Dyes
CAS Number 952511-74-9[1]VariesVaries
Molecular Formula C₇H₉BrN₂[1]VariesVaries
Key Reactive Group ortho-PhenylenediamineAzo group (-N=N-)Quinoxaline ring
Role of -Br Auxochrome precursorEnhances fastness, deepens color[5][6]Modulates fluorescence, heavy-atom effect
Role of -CH₃ Shade modifier precursorFine-tunes shade[7]Modulates solubility and photophysics
Potential Application Dye IntermediateTextile dyes, pigments[11]Fluorescent probes, functional materials

Conclusion

This compound is a highly valuable and versatile intermediate for the modern dye and materials industry. Its dual reactivity, stemming from the ortho-diamine core, enables straightforward access to both classical azo dyes and advanced heterocyclic systems like quinoxalines. The incorporated bromo and methyl groups provide essential handles for tuning the final properties of the colorants, including shade, stability, and fluorescence. The protocols outlined herein serve as a foundational guide for researchers to explore the rich chromophoric and fluorophoric chemistry accessible from this precursor.

References

Application Notes and Protocols for the Utilization of 4-Bromo-3-methylbenzene-1,2-diamine in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Design of Functional High-Performance Polymers

In the pursuit of advanced polymeric materials with tailored properties, the judicious selection of monomers is paramount. High-performance polymers, such as polybenzimidazoles (PBIs), are renowned for their exceptional thermal and chemical stability.[1][2] However, their rigid backbones often lead to poor solubility, limiting their processability. The strategic incorporation of functional groups into the monomer backbone presents a powerful approach to modulate the final properties of the polymer, enhancing processability while introducing new functionalities.

This guide details the application of 4-Bromo-3-methylbenzene-1,2-diamine as a versatile monomer in the synthesis of novel polybenzimidazoles. The presence of a methyl group is intended to disrupt polymer chain packing, thereby improving solubility in common organic solvents.[3] Concurrently, the bromine atom serves as a reactive handle for post-polymerization modifications, such as cross-linking, which can significantly enhance the mechanical properties and solvent resistance of the resulting polymer.[4] This dual-functionality makes this compound a compelling building block for creating a new generation of high-performance polymers for demanding applications, including gas separation membranes, fuel cell components, and advanced composites.

Part 1: Monomer Synthesis: this compound

Synthetic Workflow for this compound

Monomer_Synthesis A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride (Protection) C N-(4-bromo-2-methylphenyl)acetamide B->C NBS, Acetonitrile (Bromination) D 4-Bromo-2-methyl-6-nitroaniline C->D HNO₃, H₂SO₄ (Nitration) E 4-Bromo-3-methyl-1,2-dinitrobenzene D->E NaNO₂, H₂SO₄, Cu(NO₂)₂ (Sandmeyer-like) F This compound E->F Fe, HCl or H₂, Pd/C (Reduction)

Caption: Synthetic pathway for this compound.

Detailed Protocol for Monomer Synthesis

Step 1: Acetylation of 2-Methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the product, N-(2-methylphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve the N-(2-methylphenyl)acetamide in acetonitrile.[5]

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The acetylamino group directs the bromination to the para position.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide

  • Carefully add the N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at 0°C. The acetylamino and methyl groups will direct the nitration.

  • Maintain the temperature below 10°C and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 4-bromo-2-methyl-6-nitroaniline.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 4: Dinitration (Sandmeyer-like reaction followed by oxidation)

  • This step is a modification of known procedures to introduce the second nitro group ortho to the first.

  • Diazotize the 4-bromo-2-methyl-6-nitroaniline in a solution of sodium nitrite in sulfuric acid.

  • In a separate flask, prepare a solution of copper(I) nitrite.

  • Slowly add the diazonium salt solution to the copper(I) nitrite solution at low temperature.

  • Allow the reaction to proceed for several hours, then warm to room temperature.

  • Extract the product, 4-bromo-3-methyl-1,2-dinitrobenzene, with an organic solvent.

  • Purify by column chromatography.

Step 5: Reduction to this compound

  • Dissolve the 4-bromo-3-methyl-1,2-dinitrobenzene in ethanol or acetic acid.

  • Add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the diamine.

  • Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reduction.

  • Extract the product with an appropriate solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to obtain the final product, this compound. Recrystallization may be necessary for purification.

Part 2: Polymer Synthesis: Poly(4-bromo-3-methyl-phenylene benzimidazole)

The synthesis of polybenzimidazoles from aromatic diamines and dicarboxylic acids is typically achieved through a high-temperature polycondensation reaction.[2] The following protocol describes a solution polymerization method using isophthalic acid as the comonomer.

Polymerization Reaction Scheme

Polymerization cluster_reactants Monomers MonomerA 4-Bromo-3-methyl- benzene-1,2-diamine Polymer Poly(4-bromo-3-methyl-phenylene benzimidazole) MonomerA->Polymer Polyphosphoric Acid (PPA) High Temperature -H₂O MonomerB Isophthalic Acid MonomerB->Polymer Polyphosphoric Acid (PPA) High Temperature -H₂O

Caption: Polycondensation of this compound and Isophthalic Acid.

Detailed Protocol for Polycondensation in Polyphosphoric Acid (PPA)
  • Monomer Purity: Ensure both this compound and isophthalic acid are of high purity and thoroughly dried to prevent premature chain termination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a nitrogen inlet, and an outlet, add equimolar amounts of the diamine and isophthalic acid.

  • Addition of PPA: Under a slow stream of nitrogen, add polyphosphoric acid (115% or equivalent) to the flask. The monomer concentration should be around 2-5% (w/w) of the PPA to maintain a stirrable viscosity.

  • Polymerization:

    • Slowly heat the mixture to 140-160°C and maintain for 2-4 hours to allow for the initial formation of amino-amide structures.

    • Gradually increase the temperature to 190-200°C and hold for 8-12 hours to facilitate the cyclodehydration to form the benzimidazole rings. The solution will become highly viscous.

  • Polymer Isolation:

    • While still hot, pour the viscous polymer solution in a thin stream into a large volume of vigorously stirred deionized water.

    • The polymer will precipitate as fibrous solids.

    • Break up the polymer mass and wash repeatedly with deionized water until the washings are neutral.

    • Stir the polymer in a dilute ammonium hydroxide solution to neutralize any residual acid, followed by further washing with deionized water.

  • Drying: Dry the purified polymer in a vacuum oven at 120-150°C for 24 hours.

Parameter Condition Rationale
Solvent Polyphosphoric Acid (PPA)Acts as both a solvent and a dehydrating agent, promoting the cyclization to form the imidazole ring.
Temperature Profile Staged heating (140-160°C then 190-200°C)Allows for controlled formation of the prepolymer before the final, more demanding, cyclization step, leading to higher molecular weight.
Atmosphere Inert (Nitrogen)Prevents oxidation of the diamine monomer at high temperatures.
Monomer Purity High and DryPrevents side reactions and ensures high molecular weight is achieved.

Part 3: Polymer Characterization

A thorough characterization of the synthesized polymer is crucial to confirm its structure and evaluate its properties.

Technique Expected Observations
FTIR Spectroscopy Disappearance of primary amine (N-H stretch) and carboxylic acid (O-H stretch) peaks. Appearance of characteristic benzimidazole ring vibrations (around 1620 cm⁻¹ and 1450 cm⁻¹).
¹H NMR Spectroscopy Broadening of aromatic proton signals compared to the monomers. Disappearance of amine and carboxylic acid proton signals.
Thermogravimetric Analysis (TGA) High thermal stability, with a 5% weight loss temperature expected to be above 450°C in an inert atmosphere.
Differential Scanning Calorimetry (DSC) A high glass transition temperature (Tg), likely in the range of 300-400°C.
Inherent Viscosity Measurement in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with LiCl) to estimate the molecular weight.
Solubility Tests The polymer is expected to show improved solubility in polar aprotic solvents like DMAc, NMP, and DMSO compared to unsubstituted PBIs, due to the presence of the methyl group.

Part 4: Post-Polymerization Modification: Cross-Linking

The bromine atom on the polymer backbone provides a valuable site for post-polymerization modification, such as cross-linking, to enhance the material's mechanical strength and solvent resistance. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are suitable for this purpose.[4][6][7]

Cross-Linking Workflow

Crosslinking Polymer Brominated PBI CrosslinkedPolymer Cross-linked PBI Network Polymer->CrosslinkedPolymer Pd Catalyst Base (Suzuki or Heck Coupling) Crosslinker Bis(boronic acid) or Diene Crosslinker->CrosslinkedPolymer

Caption: Cross-linking of brominated PBI via Suzuki or Heck coupling.

Protocol for Suzuki-Miyaura Cross-Linking

This protocol describes a representative procedure for cross-linking the brominated PBI with a bis(boronic acid) cross-linker, such as 1,4-phenylenediboronic acid.

  • Polymer Solution: Dissolve the synthesized brominated PBI in a suitable aprotic solvent (e.g., DMAc or NMP) to form a 5-10% (w/v) solution.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the polymer solution, the bis(boronic acid) cross-linker (0.1-0.5 molar equivalents with respect to the bromine content of the polymer), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction: Heat the mixture to 80-120°C and stir for 12-24 hours. The formation of a gel indicates successful cross-linking.

  • Work-up:

    • If a gel is formed, it can be washed sequentially with water and organic solvents to remove the catalyst and unreacted reagents.

    • If the solution remains fluid, the cross-linked polymer can be precipitated in a non-solvent like methanol or water.

  • Drying: Dry the cross-linked polymer under vacuum.

The degree of cross-linking can be controlled by adjusting the amount of the bis(boronic acid) cross-linker and the reaction time. The formation of a cross-linked network can be confirmed by the insolubility of the polymer in solvents in which the linear polymer was soluble.

Conclusion

This compound is a strategically designed monomer that offers a pathway to novel polybenzimidazoles with enhanced processability and functionality. The methyl group is anticipated to improve solubility, while the bromine atom serves as a versatile handle for post-polymerization modifications such as cross-linking. The protocols provided herein offer a comprehensive guide for researchers to synthesize and utilize this promising monomer for the development of advanced, high-performance polymeric materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3-methylbenzene-1,2-diamine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for the chromatographic purification of 4-Bromo-3-methylbenzene-1,2-diamine. The inherent chemical properties of this compound—namely its basicity and sensitivity to oxidation—present unique challenges that this guide aims to address directly.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before attempting purification, understanding the nature of this compound is critical. Aromatic diamines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and significantly impact reaction outcomes and analytical results.

Q1: My solid sample of this compound has darkened from an off-white powder to a brown or purplish solid. What happened?

A1: This color change is a classic indicator of oxidation. Aromatic amines, particularly 1,2-diamines, are highly sensitive to atmospheric oxygen and light, which can catalyze the formation of highly conjugated, colored quinone-imine type structures. If your material has significantly darkened, it contains impurities that will require removal. All handling should be performed under an inert atmosphere to prevent further degradation[1].

Q2: What are the correct storage and handling procedures for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed, amber glass vial under a positive pressure of an inert gas like argon or nitrogen. For long-term stability, refrigeration (2-8°C) in a desiccator is recommended[1]. All transfers, weighing, and solution preparations should be conducted in a glovebox or using Schlenk line techniques with deoxygenated solvents to minimize exposure to air[1].

Q3: What analytical technique should I use to assess the purity and choose a purification method?

A3: Start with analytical Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC is a rapid and inexpensive method to determine an appropriate solvent system for flash column chromatography. It will quickly reveal the number of components in your sample and their relative polarities.

  • Analytical HPLC provides higher resolution and quantitative information about the purity. A method developed on an analytical HPLC can often be scaled up to preparative HPLC for purification.

Q4: My compound is listed as 97% pure. Do I still need to purify it?

A4: The need for further purification depends entirely on your application. For sensitive catalytic cross-coupling reactions or the synthesis of pharmaceutical active ingredients, the remaining 3% of impurities (which may include starting materials, byproducts, or colored oxidation products) can be highly detrimental. It is always best practice to use material of the highest possible purity for unambiguous results.

Section 2: Troubleshooting Guide for Chromatographic Purification

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q5: My compound is streaking severely on my silica gel TLC plate and I can't get distinct spots. Why is this happening and how do I fix it?

A5: This is the most common issue with basic amines on standard silica gel.

  • Causality: The amine groups (-NH₂) are basic, while the surface of silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction occurs, causing the compound to bind irreversibly or "streak" up the plate instead of partitioning cleanly between the stationary and mobile phases[2][3].

  • Solution: You must deactivate the silica gel by neutralizing the acidic sites. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Action: Add 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol to your eluent system[4]. For example, if your solvent system is 30% ethyl acetate in hexanes, prepare a stock solution of the eluent containing 1% TEA. This will dramatically improve the spot shape.

Q6: I'm seeing significant peak tailing in my reverse-phase HPLC chromatogram. What is the cause?

A6: Similar to the issue on silica, peak tailing for aromatic amines in reverse-phase HPLC is often caused by secondary interactions with residual silanol groups on the C18 stationary phase that have not been fully end-capped[2].

  • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of your compound's amine groups. For amines, using a mobile phase with a slightly elevated pH (e.g., using a buffer like ammonium bicarbonate) can help ensure a consistent, neutral form. Conversely, adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the amines, which can also lead to sharper peaks, though it may alter retention time significantly. For ionizable analytes, it is crucial to use a buffer with a pH at least 2 units away from the pKa to avoid split peaks.

  • Solution 2: Use a Mobile Phase Additive: If pH adjustment is insufficient, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can block the active silanol sites and improve peak shape[2].

  • Solution 3: Choose a Different Column: Modern HPLC columns designed for basic compounds (often labeled "for basic compounds" or having a "B" designation) or those with more robust end-capping are less prone to this issue.

Q7: My compound appears to be decomposing on the chromatography column. I see a new colored band forming at the top of the silica. What should I do?

A7: This indicates either instability on the stationary phase or degradation from impure solvents or air.

  • Causality: Standard silica gel can be slightly acidic and may catalyze the degradation of sensitive compounds. More likely, residual oxygen in your solvents or exposure to air during column packing and sample loading is causing on-column oxidation.

  • Solutions:

    • Deoxygenate Solvents: Thoroughly sparge all your chromatography solvents with argon or nitrogen for 15-30 minutes before use.

    • Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up elution, is preferable to gravity chromatography[5].

    • Use Deactivated Silica: Consider using silica gel that has been treated with a base or use a less acidic stationary phase like alumina. However, adding a basic modifier like TEA to the eluent (as described in Q5) is usually sufficient.

Q8: I have poor separation between my product and a close-running impurity. How can I improve the resolution?

A8: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • For Column Chromatography:

    • Change Solvent Polarity: Decrease the polarity of the mobile phase. This will cause all compounds to move more slowly, increasing their interaction with the stationary phase and potentially improving separation. Test various ratios of solvents like ethyl acetate/hexanes, or try a different solvent system altogether, such as dichloromethane/methanol[4].

    • Change Solvents: Switch one of your eluent components to a solvent with different chemical properties (e.g., replace ethyl acetate with diethyl ether or dichloromethane). This alters the specific interactions and can dramatically change the relative separation.

  • For HPLC:

    • Optimize the Gradient: If using a gradient, make it shallower (i.e., increase the percentage of the strong solvent more slowly). This gives more time for compounds to resolve.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.

Section 3: Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is the first step to developing a separation method for flash column chromatography.

  • Preparation: Prepare a dilute solution of your crude this compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Keep the spot small and concentrated.

  • Eluent Preparation: Prepare a series of developing solvents (eluents) with varying polarities. Crucially, prepare two sets: one with and one without 1% triethylamine (TEA).

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the spot line[4]. Let the solvent front migrate to about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm). If spots are not UV-active, use a stain like potassium permanganate, which is effective for oxidizing functional groups like amines[4].

  • Analysis: The ideal solvent system will give your desired compound an Rf (Retention factor) value of approximately 0.2-0.4, with good separation from all impurities. The spots should be round and distinct in the TEA-modified eluent.

Table 1: Suggested TLC Starting Solvent Systems (v/v)
System
20% Ethyl Acetate in Hexanes + 1% TEA
50% Dichloromethane in Hexanes + 1% TEA
5% Methanol in Dichloromethane + 1% TEA
Protocol 2: Preparative Flash Column Chromatography
  • Column Selection: Choose a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel weight to crude sample weight).

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to dryness. Gently load the resulting free-flowing powder onto the top of the packed column.

    • Wet Loading: Dissolve the sample in a minimal amount of the column eluent and carefully pipette it onto the column bed. This is less ideal as it can disturb the top of the bed.

  • Elution: Begin eluting with your starting solvent system, collecting fractions from the bottom of the column. Gradually increase the polarity of the eluent (step-gradient or linear gradient) to elute your compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note: Triethylamine is volatile and will co-evaporate.

Protocol 3: Preparative Reverse-Phase HPLC
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1].

    • Filter and thoroughly degas both mobile phases.

    • Equilibrate the C18 preparative column with the starting mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a small amount of the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove particulates that could block the column[2].

  • Injection and Elution: Inject the prepared sample. Run a gradient elution method. A typical method is shown in Table 2.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at a wavelength where your compound absorbs strongly.

  • Post-Purification: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to recover the final product.

| Table 2: Typical Preparative HPLC Gradient Program | | :--- | :--- | :--- | | Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | | 0.0 | 95 | 5 | | 5.0 | 95 | 5 | | 35.0 | 5 | 95 | | 40.0 | 5 | 95 | | 41.0 | 95 | 5 | | 50.0 | 95 | 5 |

Section 4: Purification Strategy Workflow

The following diagram outlines the logical workflow for selecting a purification method and troubleshooting common issues encountered with this compound.

PurificationWorkflow cluster_start 1. Initial Assessment cluster_method_selection 2. Method Selection cluster_development 3. Method Development cluster_execution 4. Execution & Troubleshooting cluster_finish 5. Final Steps start Crude Sample of This compound assess Assess Purity & Stability (TLC / Analytical HPLC) Note color and number of spots. start->assess decision_scale Purification Scale? assess->decision_scale prep_hplc Preparative HPLC (High Resolution) decision_scale->prep_hplc < 100 mg flash_column Flash Column Chromatography (High Capacity) decision_scale->flash_column > 100 mg dev_hplc Optimize Analytical HPLC (Gradient, Solvent Choice) prep_hplc->dev_hplc dev_tlc Develop TLC System (Find Rf ≈ 0.3) CRITICAL: Add 1% TEA flash_column->dev_tlc execute_purification Perform Preparative Run dev_hplc->execute_purification dev_tlc->execute_purification troubleshoot Problem Encountered? execute_purification->troubleshoot solutions Troubleshooting Steps: - Adjust solvent polarity - Confirm TEA/base is present - Check for on-column degradation - Use deoxygenated solvents troubleshoot->solutions Yes pure_product Combine Pure Fractions & Evaporate Solvent troubleshoot->pure_product No solutions->execute_purification Re-attempt final_steps Characterize (NMR, MS) & Store Properly Under Inert Gas pure_product->final_steps

References

Technical Support Center: Synthesis and Side Product Analysis of 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Bromo-3-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with valuable electronic properties. The introduction of a bromine atom and a methyl group onto the 1,2-diaminobenzene scaffold offers multiple points for further chemical modification. However, the synthesis of this molecule with high purity can be challenging due to the potential for the formation of isomeric and other side products. This guide will help you navigate these challenges by providing a detailed analysis of the synthetic pathway and robust analytical methods for quality control.

Synthetic Pathway and Potential Side Products

A common and effective route for the synthesis of this compound starts from the commercially available 3-methylaniline. The overall synthetic scheme involves a three-step process: dinitration, bromination, and subsequent reduction of the nitro groups.

DOT Script for Synthetic Pathway

Synthetic_Pathway 3-Methylaniline 3-Methylaniline Dinitration Dinitration 3-Methylaniline->Dinitration HNO₃/H₂SO₄ 4-Methyl-2,6-dinitrotoluene 4-Methyl-2,6-dinitrotoluene Dinitration->4-Methyl-2,6-dinitrotoluene Bromination Bromination 4-Methyl-2,6-dinitrotoluene->Bromination NBS/H₂SO₄ 4-Bromo-5-methyl-1,3-dinitrobenzene 4-Bromo-5-methyl-1,3-dinitrobenzene Bromination->4-Bromo-5-methyl-1,3-dinitrobenzene Reduction Reduction 4-Bromo-5-methyl-1,3-dinitrobenzene->Reduction Fe/HCl or H₂/Pd-C This compound This compound Reduction->this compound

Caption: Synthetic route to this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Frequently Asked Questions

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed synthetic strategy begins with the dinitration of 3-methylaniline to yield 4-methyl-2,6-dinitrotoluene. This intermediate is then subjected to bromination, typically using N-bromosuccinimide (NBS) in sulfuric acid, to introduce a bromine atom at the position activated by the methyl group and one of the nitro groups, leading to 4-bromo-5-methyl-1,3-dinitrobenzene. The final step involves the reduction of the two nitro groups to amines, which can be achieved using various reducing agents such as iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).[1]

Q2: What are the most likely isomeric side products I might encounter?

A2: Isomeric impurities can arise from non-regioselective reactions at different stages of the synthesis.

  • Nitration Isomers: During the dinitration of 3-methylaniline, besides the desired 4-methyl-2,6-dinitrotoluene, other isomers like 2-methyl-4,6-dinitrotoluene can be formed, although the former is generally the major product due to the directing effects of the methyl and amino (after protonation to anilinium) groups.

  • Bromination Isomers: The bromination of 4-methyl-2,6-dinitrotoluene is generally regioselective. However, trace amounts of other brominated isomers could form.

  • Incomplete Reduction: The reduction of the dinitro intermediate might be incomplete, leading to the presence of nitro-amino intermediates such as 4-bromo-5-methyl-2-nitroaniline or 4-bromo-3-methyl-2-nitroaniline.

Q3: My final product is a dark-colored oil or solid. What could be the cause?

A3: Aromatic diamines are notoriously prone to oxidation, especially in the presence of air and light. The formation of colored impurities is a common indication of oxidation. It is crucial to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The presence of residual metals from the reduction step (e.g., iron salts) can also catalyze oxidation. An acidic workup followed by extraction and purification can help remove these metallic impurities.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. It is advisable to perform the chromatography quickly and under an inert atmosphere to minimize on-column oxidation. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can also be an effective purification technique for solid products.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield in the nitration step Incomplete reaction or side reactions due to improper temperature control.Ensure the reaction is carried out at a low temperature (typically 0-10 °C) with slow addition of the nitrating mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Multiple spots on TLC after bromination Formation of poly-brominated products or other isomers.Use a stoichiometric amount of the brominating agent (e.g., NBS). Control the reaction temperature and time to favor mono-bromination.
Incomplete reduction of nitro groups Insufficient reducing agent, deactivated catalyst, or insufficient reaction time.Use a sufficient excess of the reducing agent (e.g., 5-10 equivalents of Fe powder). For catalytic hydrogenation, ensure the catalyst is active and the reaction is run under adequate hydrogen pressure for a sufficient duration. Monitor the reaction by TLC or LC-MS.
Broad or tailing peaks in HPLC analysis Interaction of the basic amine groups with acidic sites on the silica-based column.Use a mobile phase containing a small amount of a basic additive like triethylamine (0.1%) to mask the silanol groups. Alternatively, use a column specifically designed for the analysis of basic compounds.
Difficulty in distinguishing isomers by Mass Spectrometry Positional isomers often have very similar fragmentation patterns.While MS can confirm the mass of the isomers, chromatographic separation is key. Use high-resolution GC-MS or LC-MS and compare retention times with authentic standards if available. NMR spectroscopy is the definitive method for structural elucidation of isomers.

Analytical Methodologies for Side Product Analysis

Accurate identification and quantification of side products are crucial for quality control. Below are recommended analytical techniques and starting protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the desired product from its isomers and other impurities.

Experimental Protocol (HPLC):

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended for separating a range of polarities.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

DOT Script for HPLC Workflow

HPLC_Workflow Sample_Preparation Dissolve sample in mobile phase Injection Injection Sample_Preparation->Injection C18_Column C18 Reversed-Phase Column Injection->C18_Column Gradient_Elution Gradient Elution (Water/Acetonitrile) C18_Column->Gradient_Elution UV_Detection UV Detection (254 nm, 280 nm) Gradient_Elution->UV_Detection Data_Analysis Chromatogram Analysis (Peak Integration, Purity Assessment) UV_Detection->Data_Analysis

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities and isomers. Derivatization of the amino groups may be necessary to improve peak shape and volatility.

Experimental Protocol (GC-MS):

  • System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector: Splitless injection at 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For derivatization, the sample can be treated with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., acetic anhydride) prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural identification of the desired product and its isomers.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the amino groups. The coupling patterns and chemical shifts of the aromatic protons are highly informative for determining the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule, which is essential for distinguishing between isomers.

Conclusion

The successful synthesis and purification of this compound require careful control of reaction conditions to maximize regioselectivity and minimize the formation of side products. A thorough understanding of the potential impurities that can arise at each step of the synthesis is crucial for developing effective purification strategies. The analytical methods outlined in this guide provide a robust framework for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required purity specifications for its intended application.

References

Technical Support Center: 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methylbenzene-1,2-diamine (Catalog No. B031645). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this air-sensitive compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the quality of your results.

Introduction: The Challenge of Oxidation

This compound is a valuable building block in medicinal chemistry and organic synthesis. However, like many aromatic diamines, it is susceptible to oxidation when exposed to atmospheric oxygen. This degradation can lead to the formation of colored impurities, which may result in inconsistent experimental outcomes, reduced yields, and difficulties in purification. Understanding and preventing this oxidation is critical for successful research.

This guide provides a comprehensive overview of the causes of oxidation, troubleshooting strategies for common issues, and detailed protocols for the proper handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has darkened over time. Is it still usable?

A darkening of the solid, often appearing as a tan or brown discoloration, is a common indicator of oxidation. While minor discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, such as catalysis or GMP synthesis, using discolored material is not recommended as the oxidized species can interfere with the reaction.[1] It is always best to use a fresh, off-white to light-colored solid.

Q2: When I dissolve the diamine, the solution turns a yellow or brownish color. What does this mean?

A color change upon dissolution is a strong indication that the compound is either already oxidized or is rapidly oxidizing in a solvent that contains dissolved oxygen.[1] This can lead to the formation of complex oligomeric and polymeric byproducts, which are often colored.[2]

Q3: How does oxidation of the diamine affect my downstream reactions?

Using an oxidized starting material can have several negative consequences for your experiments[1]:

  • Reduced Yield: The oxidized impurities lower the effective concentration of the desired reactant.

  • Byproduct Formation: The impurities can react with your reagents to generate unforeseen byproducts, complicating purification.

  • Catalyst Inhibition: In catalytic reactions, the oxidized species can poison the catalyst, leading to low or no conversion.

  • Inconsistent Results: The variable extent of oxidation can lead to poor reproducibility between experiments.

Q4: What is the best way to store this compound to prevent oxidation?

To ensure long-term stability, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[3] For optimal protection, follow these recommendations:

  • Container: Use an amber glass vial to protect from light.

  • Atmosphere: Displace any air in the container with an inert gas before sealing.

  • Temperature: Store in a cool, dark place. For extended storage, refrigeration (2-8 °C) is recommended.

  • Subdivision: For larger quantities, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk solid to the atmosphere.

Q5: Can I repurify this compound that has started to oxidize?

Purification of partially oxidized aromatic diamines can be challenging due to the complex mixture of colored byproducts. Recrystallization from a deoxygenated solvent system under an inert atmosphere may be attempted. However, preventing oxidation in the first place is a more effective strategy.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Recommended Solution
Solid darkens upon opening the container Exposure to atmospheric oxygen and moisture.Handle the solid exclusively within a glovebox or use a Schlenk flask under a positive pressure of inert gas for all transfers.
Solution changes color during reaction setup Use of a solvent containing dissolved oxygen.Ensure all solvents are rigorously deoxygenated immediately prior to use. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.
Inconsistent yields or multiple side products Variable levels of diamine oxidation between experiments.Standardize your handling procedures. Always use fresh, properly stored diamine and employ inert atmosphere techniques consistently.
Reaction fails to initiate, especially with catalysts Oxidized diamine impurities are poisoning the catalyst.Confirm the purity of the diamine before use. If oxidation is suspected, use a fresh batch of the starting material.

Experimental Protocols

Protocol 1: Safe Transfer of Solid this compound using Schlenk Technique

This protocol describes the safe transfer of the air-sensitive solid from its storage container to a reaction flask.

Materials:

  • Schlenk flask with a sidearm and septum-sealed inlet

  • Source of dry inert gas (argon or nitrogen) with a bubbler

  • Spatula

  • Storage vial of this compound

Procedure:

  • Prepare the Schlenk Flask: Ensure the Schlenk flask is clean and oven-dried to remove any adsorbed moisture.

  • Inert Atmosphere: Assemble the flask, attach it to the Schlenk line, and evacuate and backfill with inert gas at least three times to establish an inert atmosphere.

  • Positive Pressure: Leave the flask under a slight positive pressure of inert gas, as indicated by the bubbler.

  • Transfer: Briefly remove the septum from the flask. Working swiftly, open the storage vial and transfer the required amount of the diamine into the flask. A gentle outflow of inert gas from the flask will help prevent air from entering.

  • Reseal: Immediately reseal the flask with the septum.

  • Purge (Optional): If you suspect significant air may have entered, you can gently evacuate the flask (being careful not to draw the solid into the vacuum line) and backfill with inert gas.

Protocol 2: Deoxygenation of Solvents

Using oxygen-free solvents is crucial for preventing the oxidation of the diamine in solution.

Method A: Inert Gas Sparging

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

Method B: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Once frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat this cycle at least three times for optimal deoxygenation.

Visualizing the Workflow

To maintain the integrity of this compound, a systematic workflow is essential. The following diagram illustrates the key steps to prevent oxidation during handling and use.

Oxidation_Prevention_Workflow cluster_storage Proper Storage cluster_handling Inert Atmosphere Handling cluster_reaction_setup Reaction Setup storage Store under Inert Gas in Amber Vial at 2-8°C handling Transfer Solid in Glovebox or Schlenk Flask storage->handling Minimize Exposure deoxygenation Use Deoxygenated Solvents handling->deoxygenation Prepare Solution reaction Perform Reaction under Inert Atmosphere deoxygenation->reaction Initiate Reaction

Caption: Workflow for preventing oxidation of this compound.

Understanding the Oxidation Mechanism

The oxidation of aromatic diamines is a complex process that proceeds through radical intermediates to form highly colored, polymeric structures. The presence of two electron-donating amine groups on the aromatic ring makes the compound highly susceptible to oxidation.

Oxidation_Mechanism Diamine Aromatic Diamine (Colorless/Light) Radical Radical Cation (Intermediate) Diamine->Radical O₂ Dimer Dimerization & Further Oxidation Radical->Dimer Polymer Colored Polymeric Byproducts (Dark) Dimer->Polymer

Caption: Simplified mechanism of aromatic diamine oxidation.

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-3-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction yields and ensure the purity of your final product.

I. Synthetic Overview: The Reduction of 4-Bromo-3-methyl-1,2-dinitrobenzene

The most common and direct route to this compound is the reduction of its dinitro precursor, 4-bromo-3-methyl-1,2-dinitrobenzene. This transformation is a cornerstone of aromatic chemistry, yet it presents several challenges that can impact yield and purity. The choice of reducing agent and reaction conditions is critical to success.

This guide will focus on the widely used tin(II) chloride (SnCl₂) reduction in an acidic medium, a method known for its effectiveness in reducing nitro groups to amines.[1]

II. Experimental Protocol: A Foundational Approach

While specific laboratory conditions may require optimization, the following protocol provides a robust starting point for the synthesis of this compound.

Reaction: Reduction of 4-bromo-3-methyl-1,2-dinitrobenzene using Tin(II) Chloride.

Reagents and Materials:

  • 4-bromo-3-methyl-1,2-dinitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-bromo-3-methyl-1,2-dinitrobenzene (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (typically 3-5 equivalents per nitro group, so 6-10 equivalents total) and concentrated hydrochloric acid. The addition of SnCl₂ and HCl may be exothermic, so it should be done carefully, potentially in an ice bath.

  • Reaction: The mixture is then heated to reflux and stirred. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). This step is crucial to neutralize the excess acid and precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer may contain a significant amount of tin salts. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization or column chromatography.

III. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Yield

Question: My reaction is showing a very low yield of the desired diamine. What are the likely causes and how can I improve it?

Answer: Low yields in this reduction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O. For the reduction of two nitro groups, a significant excess is often required.

    • Reaction Time and Temperature: The reduction may be sluggish. Monitor the reaction closely with TLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

    • Purity of Starting Material: Impurities in the starting dinitro compound can interfere with the reaction. Ensure your starting material is of high purity.

  • Product Loss During Workup:

    • Incomplete Extraction: The diamine product may have some solubility in the aqueous phase, especially if the pH is not sufficiently basic. Ensure thorough extraction with an appropriate organic solvent.

    • Precipitation with Tin Salts: During neutralization, the product can sometimes co-precipitate with the tin hydroxides. Ensure vigorous stirring during basification and consider washing the filtered tin salts with additional organic solvent to recover any trapped product.

  • Side Reactions:

    • Dehalogenation: While SnCl₂/HCl is generally considered mild, there is a possibility of dehalogenation (loss of the bromine atom), especially with prolonged reaction times or at higher temperatures. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period. Using a milder reducing agent like iron powder in acetic acid could be an alternative.

    • Incomplete Reduction: The formation of intermediates such as nitroso or hydroxylamine compounds can occur if the reduction is not complete. These can be difficult to separate from the final product.

Impurity Profile Issues

Question: My final product is not pure. What are the common impurities and how can I avoid them?

Answer: Purity is a significant challenge, often due to the sensitive nature of the diamine product.

  • Oxidation of the Diamine: Aromatic diamines are highly susceptible to air oxidation, which can lead to the formation of colored impurities (often appearing as dark tars).

    • Prevention: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.

    • Storage: Store the purified diamine under an inert atmosphere, protected from light, and at a low temperature.

  • Formation of Azoxy and Azo Compounds: These are common side products in nitro group reductions, arising from the condensation of partially reduced intermediates.

    • Control: Maintaining a sufficient excess of the reducing agent and ensuring a homogenous reaction mixture can help minimize their formation.

  • Unreacted Starting Material and Intermediates: As mentioned, incomplete reaction will leave starting material or partially reduced intermediates in your product.

    • Monitoring: Careful monitoring by TLC is essential to ensure the reaction goes to completion.

Analytical and Purification Challenges

Question: I am having difficulty purifying the crude product by column chromatography. What should I consider?

Answer: The polar nature and instability of aromatic diamines can make chromatographic purification challenging.

  • Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes cause streaking or decomposition of the diamine. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a more neutral stationary phase like alumina may be beneficial.

  • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Handling: Due to the risk of oxidation on the column, it is advisable to run the chromatography as quickly as possible and to use degassed solvents.

Question: How can I confirm the identity and purity of my this compound?

Answer: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the methyl group. The integration of the signals will confirm the relative number of protons. ¹³C NMR will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your final product. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can be used.

IV. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the hydrochloric acid in the SnCl₂ reduction?

A1: The hydrochloric acid serves multiple purposes. It protonates the nitro group, making it a better electron acceptor. It also helps to dissolve the tin(II) chloride and keeps the resulting tin(IV) species in solution. The acidic environment is crucial for the reduction mechanism.

Q2: Can I use other reducing agents for this synthesis?

A2: Yes, several other reducing agents can be used for the reduction of dinitroarenes. Common alternatives include:

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. A potential issue with Pd/C is that it can sometimes cause dehalogenation. Raney Nickel is often a better choice when a halogen is present.[1]

  • Iron powder in acidic medium (e.g., acetic acid or HCl): This is a classic and often effective method.

The choice of reducing agent may depend on the other functional groups present in the molecule and the desired reaction conditions.

Q3: My product is a dark oil/solid. Is this normal?

A3: While the pure this compound should be a crystalline solid (often off-white to tan), it is very common for the crude product to be dark due to oxidation. If the product is dark, it is a strong indication that it needs to be purified promptly and handled under an inert atmosphere.

Q4: What safety precautions should I take when working with this reaction?

A4: Standard laboratory safety practices should always be followed. Specifically for this reaction:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • The reaction may be exothermic, so be prepared for this.

  • Aromatic amines can be toxic and should be handled with caution.

V. Visualizing the Process

Reaction Pathway and Potential Side Products

Reaction_Pathway Start 4-Bromo-3-methyl-1,2-dinitrobenzene Intermediate1 Partially Reduced Intermediates (Nitroso, Hydroxylamine) Start->Intermediate1 SnCl2/HCl (Incomplete Reduction) Side_Product2 Dehalogenated Product Start->Side_Product2 Over-reduction/ High Temperature Product This compound Intermediate1->Product SnCl2/HCl Side_Product1 Azoxy/Azo Compounds Intermediate1->Side_Product1 Condensation Oxidized_Product Oxidized Impurities Product->Oxidized_Product Air (O2)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check1 Check TLC for Starting Material Start->Check1 Action1 Increase Reaction Time/ Temperature or Add More Reducing Agent Check1->Action1 Yes Check2 Analyze Crude Product (NMR, MS) Check1->Check2 No Action1->Check1 Problem1 Significant Side Products (e.g., dehalogenation) Check2->Problem1 Problem2 Product Lost in Workup Check2->Problem2 Action2 Modify Reaction Conditions (Lower Temp, Milder Reagent) Problem1->Action2 Action3 Optimize Extraction pH and Solvent Volume Problem2->Action3

Caption: A logical workflow for troubleshooting low reaction yields.

VI. Summary of Key Parameters for Optimization

ParameterRecommended Action for OptimizationPotential Pitfalls
Reducing Agent Use a 3-5 fold molar excess of SnCl₂·2H₂O per nitro group.Insufficient amount leads to incomplete reaction and side products.
Temperature Reflux is a good starting point. Lower temperature if dehalogenation is observed.Too high a temperature can promote side reactions and dehalogenation.
Reaction Time Monitor by TLC until starting material is consumed.Prolonged reaction times may increase the risk of side reactions.
Atmosphere Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).Exposure to air will cause oxidation of the diamine product.
Workup pH Adjust to pH > 8 during neutralization and extraction.Incomplete neutralization can lead to product loss in the aqueous phase.
Purification Use degassed solvents for chromatography. Consider neutral alumina or triethylamine-treated silica.Acidic silica gel can cause product degradation. Air on the column can cause oxidation.

VII. References

  • Organic Syntheses. m-BROMONITROBENZENE. Available at: --INVALID-LINK--

  • Benchchem. selective reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: --INVALID-LINK--

  • RSC Publishing. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: --INVALID-LINK--

  • YouTube. 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis.. Available at: --INVALID-LINK--

  • PubChem. This compound. Available at: --INVALID-LINK--

  • ACS Green Chemistry Institute. Sn2+ reduction. Available at: --INVALID-LINK--

  • Apollo Scientific. This compound. Available at: --INVALID-LINK--

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: --INVALID-LINK--

  • Google Patents. Synthesis method for 4-bromo-o-phenylenediamine. Available at: --INVALID-LINK--

  • ResearchGate. Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF. Available at: --INVALID-LINK--

  • Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn. Available at: --INVALID-LINK--

  • ChemicalBook. 4-broMo-3-chloro-benzene-l,2-diaMine(1008361-80-5) 1 H NMR. Available at: --INVALID-LINK--

  • ChemicalBook. 4-broMo-N1-Methylbenzene-1,2-diaMine(69038-76-2) 1 H NMR. Available at: --INVALID-LINK--

  • Chemcia Scientific, LLC. 4-Bromo-3-methyl-benzene-1,2-diamine-Information. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. Available at: --INVALID-LINK--

  • SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene.. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. Available at: --INVALID-LINK--

References

"4-Bromo-3-methylbenzene-1,2-diamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylbenzene-1,2-diamine. Here, we address common questions and concerns regarding its stability and storage, offering practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Question 1: My this compound has changed color from off-white/tan to a dark brown or purplish color. Is it still usable?

Answer:

A color change to dark brown or purple is a clear indicator of degradation, primarily due to oxidation. Aromatic diamines, particularly ortho-phenylenediamines like this compound, are highly susceptible to air and light.[1][2][3] The two adjacent amine groups (-NH₂) on the benzene ring are strong electron-donating groups, making the molecule easily oxidized. This process forms highly colored quinone-diimine species, which can further polymerize into complex, dark-colored mixtures.

  • Expertise & Experience: This oxidative degradation is a well-known issue for this class of compounds. The presence of these impurities can be detrimental to many applications, especially in sensitive synthetic routes where they can lead to lower yields, unexpected side products, and complications in product purification. For high-purity applications, such as pharmaceutical synthesis or catalyst development, using the discolored material is strongly discouraged.

  • Recommended Action: For critical applications, always use fresh, unoxidized material. If you must use a discolored batch, it is essential to perform a purity check and consider purification prior to use.

Question 2: What are the definitive storage conditions to ensure the long-term stability of this compound?

Answer:

To maintain the integrity and purity of this compound, it is imperative to rigorously exclude oxygen, moisture, and light.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidation and other potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the oxidation of the electron-rich amine groups, which is the primary cause of discoloration and degradation.[4]
Container Amber Glass Vial/BottleProtects the light-sensitive compound from photolytic degradation.
Seal Tightly Sealed with Parafilm®Creates a physical barrier against the ingress of atmospheric moisture and oxygen.
  • Trustworthiness: Implementing these conditions creates a self-validating system for material integrity. By proactively preventing exposure to degradative elements, you ensure the compound's reliability and reproducibility in your experiments, minimizing batch-to-batch variability.

Question 3: My discolored this compound needs to be used urgently. Is there a reliable purification protocol?

Answer:

Yes, a discolored sample can often be purified by recrystallization, incorporating a reducing agent to remove the colored, oxidized impurities. The following protocol is adapted from a trusted procedure for purifying o-phenylenediamine, which suffers from similar oxidative degradation.

Experimental Protocol: Purification by Reductive Recrystallization

  • Dissolution: In a fume hood, place the crude, discolored this compound into an Erlenmeyer flask. Add hot deionized water (approximately 3-4 mL per gram of crude material) and a small amount of a reducing agent, such as sodium hydrosulfite (sodium dithionite, Na₂S₂O₄), roughly 0.2-0.3 g per 5-10 g of diamine.

  • Decolorization: Heat the mixture on a hot plate. The solution should become nearly colorless as the colored impurities are reduced. Add a small amount of decolorizing charcoal to the hot solution to adsorb residual impurities.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice-water bath to maximize the crystallization of the purified product.

  • Isolation: Collect the purified, colorless or pale-yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold deionized water. Dry the purified product thoroughly in a vacuum desiccator.

  • Storage: Immediately transfer the dry, pure compound to an amber vial, flush with inert gas, and store under the conditions outlined in Table 1.

  • Authoritative Grounding: This method is based on a well-established procedure from Organic Syntheses, a highly reputable source for reliable chemical preparations and purifications. The use of sodium hydrosulfite is key to chemically reducing the colored oxidized species back to the diamine or to a soluble, colorless form that remains in the filtrate.

Troubleshooting Guide

Problem: My reactions involving this compound are giving inconsistent yields and multiple side products.

Root Cause Analysis:

This is a classic symptom of using a starting material of variable or compromised purity. The oxidized impurities in degraded this compound can interfere with the desired reaction pathway.

Diagram 1: Troubleshooting Logic for Inconsistent Reactions

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Primary Cause cluster_solution Solution Pathway Problem Inconsistent Yields & Unexpected Side Products Cause Degraded Starting Material (Oxidized Diamine) Problem->Cause step1 1. Purity Check: Assess material color Cause->step1 step2 2. Qualification: Run TLC analysis step1->step2 step3 3. Action: Purify if discolored or use new batch step2->step3 step3->Problem Resolves Issue step4 4. Prevention: Implement strict storage protocols step3->step4

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Solution Pathway:

  • Visual Inspection: Always inspect the material before use. If it is not an off-white or light tan solid, assume it has degraded.

  • Purity Qualification (TLC): Perform a quick Thin-Layer Chromatography (TLC) analysis.

    • Method: Spot a solution of your diamine on a silica gel plate alongside a fresh reference sample (if available).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Interpretation: A pure sample should show a single, well-defined spot. Degraded samples will often show a dark streak at the baseline (polar, polymerized impurities) and potentially other new spots.

  • Purify or Replace: If the TLC indicates impurities, either purify the material using the reductive recrystallization protocol provided above or discard it and use a fresh, high-purity batch.

  • Standardize Handling: Ensure all transfers and weighing of the solid are done as quickly as possible, ideally under a blanket of inert gas, to minimize exposure to the atmosphere.

By systematically validating the purity of your starting material, you can eliminate it as a variable and achieve more consistent and reliable experimental results.

Diagram 2: Chemical Degradation Pathway

Degradation_Pathway Compound This compound (Pure, Off-White Solid) Exposure Exposure to Oxygen (Air) & Light Compound->Exposure Oxidation Oxidation to Quinone-diimine Intermediates Exposure->Oxidation Impurities Further Reactions & Polymerization Oxidation->Impurities Outcome Dark-Colored, Impure Mixture with Reduced Reactivity Impurities->Outcome

Caption: Oxidative degradation pathway of the diamine.

References

Removal of unreacted starting materials from "4-Bromo-3-methylbenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted starting materials from "4-Bromo-3-methylbenzene-1,2-diamine." As a sensitive aromatic diamine, its purity is paramount for the success of subsequent synthetic steps. This document provides practical, field-tested advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. Is this normal?

A1: While some discoloration is expected, a very dark or oily product often indicates the presence of oxidized impurities. Aromatic diamines are notoriously sensitive to air and light, leading to the formation of colored byproducts.[1] It is crucial to handle the compound under an inert atmosphere (nitrogen or argon) whenever possible and to use deoxygenated solvents.[1]

Q2: What are the most common starting materials I should be trying to remove?

A2: The most common precursor for the synthesis of this compound is typically a corresponding dinitro, nitro-amino, or diacetylamino aromatic compound which is then reduced. For instance, synthesis may involve the reduction of 2-methyl-6-nitroaniline.[2] Therefore, you should be looking to remove any unreacted nitro-containing precursors or partially reduced intermediates. If the synthesis involves bromination of 3-methylbenzene-1,2-diamine, then the unbrominated starting material would be the primary impurity.

Q3: Can I use distillation for purification?

A3: While distillation is a viable technique for purifying some aromatic amines, it may not be ideal for this compound.[3][4] The relatively high boiling point and potential for decomposition at elevated temperatures, especially in the presence of trace oxygen, can lead to significant product loss.[3] It is generally reserved for large-scale purification and only if the compound is thermally stable.

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[5][6] Due to the UV-active nature of the aromatic rings, spots can be easily visualized under a UV lamp.[6] Staining with potassium permanganate can also be effective.[7] An ideal TLC will show clear separation between your product and any impurities.

Troubleshooting Guide: Purification Protocols

This section provides a detailed, question-and-answer-style troubleshooting guide for specific purification challenges.

Problem 1: My TLC shows multiple spots, and the product spot is very close to a starting material spot.

This indicates that the polarity of your starting material and product are very similar, making separation by standard column chromatography challenging.

Solution: Gradient Flash Column Chromatography

Flash column chromatography with a carefully selected gradient solvent system can effectively separate compounds with similar polarities.[8][9][10]

Experimental Protocol: Gradient Flash Column Chromatography

  • Stationary Phase Selection: Use silica gel as the stationary phase. If you observe streaking or decomposition on the TLC plate, consider deactivating the silica gel by adding 1% triethylamine to your eluent or using alumina.[5]

  • Eluent System Development:

    • Start by developing a solvent system using TLC. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for your desired product in the initial, less polar eluent mixture.[5] This will ensure good separation as the polarity is gradually increased.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial non-polar eluent.

    • Carefully pack the column to ensure a homogenous bed, free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane if solubility is an issue.

    • Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often provides sharper bands and better separation than wet-loading.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of the more polar solvent. A slow, shallow gradient is often key to separating closely related compounds.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze each by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Problem 2: The product crystallizes with impurities during recrystallization.

This common issue arises from using a suboptimal solvent or cooling the solution too quickly, leading to the trapping of impurities within the crystal lattice.[5]

Solution: Systematic Recrystallization Solvent Screening

A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while the impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of your crude product in a variety of solvents at both room temperature and at their boiling points. Common solvents to screen for aromatic diamines include ethanol, methanol, toluene, hexanes, or mixtures such as ethanol/water.[5]

    • An ideal solvent will dissolve the compound completely when hot but show very low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the heated solid until it just dissolves. Using a minimal amount of hot solvent is critical for maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[5]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Problem 3: The purified product darkens over time, even after successful purification.

This indicates ongoing oxidation of the diamine functional groups. Proper storage and handling are critical for maintaining the purity of this compound.

Solution: Inert Atmosphere Storage and Handling

Experimental Protocol: Inert Atmosphere Techniques

  • Storage: Store the purified solid under an inert atmosphere of nitrogen or argon in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Handling:

    • Whenever possible, handle the solid in a glovebox.

    • If a glovebox is not available, use Schlenk line techniques. Weigh out the desired amount of the compound under a positive pressure of inert gas.

    • Use deoxygenated solvents for all subsequent reactions. Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes before use.[1]

Data Summary

Purification TechniqueKey AdvantagesCommon Starting Materials Removed
Gradient Flash Column ChromatographyHigh resolution for similar polarity compounds.Unreacted starting materials, partially reduced intermediates.
RecrystallizationScalable, can yield very high purity.Impurities with different solubility profiles.
Inert Atmosphere HandlingPrevents degradation and maintains purity.N/A (Prevents formation of oxidative impurities).

Logical Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots single_spot Single Spot with Tailing? multiple_spots->single_spot No column_chrom Gradient Flash Column Chromatography multiple_spots->column_chrom Yes pure Pure Product single_spot->pure No recrystallization Recrystallization single_spot->recrystallization Yes storage Store Under Inert Atmosphere pure->storage column_chrom->pure recrystallization->pure

References

Troubleshooting guide for "4-Bromo-3-methylbenzene-1,2-diamine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Bromo-3-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered when using this versatile reagent. Our aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Understanding the Reactivity of this compound

This compound is a substituted o-phenylenediamine, a class of compounds that are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. The presence of a bromine atom and a methyl group on the benzene ring introduces specific electronic and steric effects that can influence reaction outcomes.

  • Electronic Effects: The methyl group is an electron-donating group, which can increase the nucleophilicity of the adjacent amino groups, potentially accelerating the rate of cyclization reactions. Conversely, the bromine atom is an electron-withdrawing group via induction, which can decrease the nucleophilicity of the amino groups. The interplay of these opposing effects can influence the regioselectivity and overall efficiency of the reaction.

  • Steric Effects: The methyl group ortho to one of the amino groups can introduce steric hindrance, which may affect the approach of bulky reagents and influence the regioselectivity of the cyclization.

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during reactions with this compound.

Q1: My benzimidazole synthesis using this compound is giving a low yield. What are the likely causes?

A1: Low yields in benzimidazole synthesis are a frequent challenge. Several factors could be at play:

  • Purity of Starting Materials: this compound can be susceptible to air oxidation, leading to colored impurities that can inhibit the reaction. Ensure the diamine is pure and, if necessary, consider purification by recrystallization before use. The aldehyde or carboxylic acid coupling partner should also be of high purity.

  • Reaction Conditions:

    • Temperature: While some benzimidazole syntheses proceed at room temperature, others require heating. For the Phillips-Ladenburg reaction, which involves condensation with a carboxylic acid, high temperatures (often >150 °C) are typically required[1][2]. However, excessive heat can lead to degradation. A systematic optimization of the reaction temperature is recommended.

    • Solvent: The choice of solvent is critical. Common solvents include ethanol, methanol, and acetic acid. For the Phillips-Ladenburg synthesis, polyphosphoric acid (PPA) is often used as both a catalyst and a solvent.

    • Catalyst: Many benzimidazole syntheses are acid-catalyzed. Common catalysts include mineral acids (e.g., HCl), p-toluenesulfonic acid (p-TsOH), and Lewis acids[3]. The choice and loading of the catalyst should be optimized for your specific substrates.

  • Stoichiometry: An incorrect molar ratio of the diamine to the aldehyde or carboxylic acid can lead to incomplete conversion and the formation of side products. A 1:1 stoichiometry is typically employed.

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A2: The formation of multiple products often points towards side reactions or issues with regioselectivity.

  • Regioselectivity: Since this compound is an unsymmetrical diamine, the cyclization can potentially lead to two different regioisomers. The electronic and steric effects of the bromo and methyl groups will influence which amino group is more reactive. Characterization by techniques like 1H NMR and 13C NMR is crucial to identify the major and minor isomers formed[4].

  • Side Reactions:

    • Oxidation of the Diamine: As mentioned, o-phenylenediamines can be sensitive to oxidation, especially in the presence of air and certain catalysts. This can lead to the formation of colored, polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

    • Over-alkylation (in N-alkylation reactions): If you are performing a subsequent N-alkylation of the benzimidazole product, over-alkylation to form a quaternary salt is a possibility if the reaction conditions are too harsh or the stoichiometry of the alkylating agent is not carefully controlled.

Q3: How can I best purify my brominated and methylated benzimidazole or quinoxaline product?

A3: The purification strategy will depend on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity material. Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For both solid and oily products, silica gel column chromatography is a versatile purification technique. The polarity of the eluent will need to be optimized based on the polarity of your product. The presence of the bromo and methyl groups will influence the polarity of the molecule. A gradient elution is often effective in separating the desired product from starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analytical purity assessment and preparative purification of halogenated benzimidazoles[5].

III. Troubleshooting Guide for Common Reactions

This section provides more detailed troubleshooting advice for specific reaction types.

A. Synthesis of 6-Bromo-7-methyl-2-substituted-1H-benzimidazoles

This is a common reaction of this compound, typically achieved by condensation with an aldehyde followed by oxidative cyclization, or by direct condensation with a carboxylic acid (Phillips-Ladenburg synthesis).

Workflow for Benzimidazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound + Aldehyde/Carboxylic Acid reaction Solvent + Catalyst Heat (if required) Inert Atmosphere reagents->reaction 1. Add reactants workup Neutralization Extraction reaction->workup 2. Reaction completion purification Recrystallization or Column Chromatography workup->purification 3. Isolate crude product analysis NMR, MS, HPLC purification->analysis 4. Characterize pure product

Caption: General workflow for the synthesis of substituted benzimidazoles.

Troubleshooting Table for Benzimidazole Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materialsUse freshly purified this compound. Check the purity of the aldehyde/carboxylic acid.
Inappropriate reaction temperatureOptimize the temperature. For sluggish reactions, gradually increase the temperature while monitoring for decomposition. For Phillips-Ladenburg, high temperatures are often necessary[1][2].
Incorrect catalyst or catalyst loadingEnsure the catalyst is appropriate for the reaction. Perform a catalyst screen if necessary. Optimize the catalyst loading.
Dark-colored Reaction Mixture and Product Oxidation of the diaminePurge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Maintain an inert atmosphere throughout the reaction.
Decomposition of starting materials or productReduce the reaction temperature or time. Consider a milder catalyst.
Formation of a Mixture of Regioisomers Inherent reactivity of the unsymmetrical diamineThis is often unavoidable. The ratio of isomers can sometimes be influenced by the choice of solvent and catalyst. A thorough characterization of the product mixture is essential. Separation of isomers may be possible via careful chromatography or fractional crystallization.
Difficult Purification Product and impurities have similar polaritiesOptimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). HPLC can offer better resolution for difficult separations[5].
B. Synthesis of 6-Bromo-7-methylquinoxalines

Quinoxalines are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal).

Workflow for Quinoxaline Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound + 1,2-Dicarbonyl Compound reaction Solvent (e.g., Ethanol, Acetic Acid) Room Temp or Heat reagents->reaction 1. Mix reactants workup Cooling & Filtration or Extraction reaction->workup 2. Product precipitation/isolation purification Recrystallization workup->purification 3. Purify crude product analysis NMR, MS, Melting Point purification->analysis 4. Characterize final product

References

Protecting group strategies for "4-Bromo-3-methylbenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-3-methylbenzene-1,2-diamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of protecting groups with this versatile diamine. The strategies and protocols outlined herein are grounded in established chemical principles to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino groups of this compound?

A1: The two amino groups of this compound are nucleophilic and can undergo unwanted side reactions during subsequent synthetic steps, such as electrophilic substitution.[1][2] Protecting these groups masks their reactivity, allowing for selective transformations on other parts of the molecule.[2] Protection is crucial to prevent polysubstitution and other undesired reactions that can lower the yield of the target molecule.[3]

Q2: What are the most common protecting groups for aromatic diamines like this one?

A2: The most common protecting groups for aromatic amines are carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[4][5] The Boc group is particularly prevalent due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[6][7][8] Another option is the trifluoroacetyl group, which can be useful in specific synthetic contexts.[9][10]

Q3: What is "orthogonal protection," and why is it important for a diamine?

A3: Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group in the presence of another.[11] For a diamine, this is particularly valuable as it enables the differential functionalization of the two amino groups. For instance, one amine can be protected with an acid-labile group like Boc, while the other is protected with a base-labile group like Fmoc, allowing for sequential and controlled reactions at each nitrogen.[4][11]

Q4: How can I achieve selective monoprotection of this compound?

A4: Achieving selective monoprotection of a diamine can be challenging due to the similar reactivity of the two amino groups.[12][13] A common and effective method involves the monoprotonation of the diamine with one equivalent of an acid (like HCl) to deactivate one of the amino groups. The remaining free amino group can then be selectively protected.[12][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of monoprotected product - Di-protection: Both amino groups are being protected. - Incomplete reaction: The protecting group is not fully reacting with the diamine.- For Di-protection: Employ a monoprotonation strategy by adding one equivalent of acid (e.g., HCl) before introducing the protecting group.[12][14] This deactivates one amino group, favoring monoprotection. - For Incomplete reaction: Ensure anhydrous conditions and consider using a catalyst like DMAP (for Boc protection) or a stronger base. For less reactive aromatic amines, alcoholic solvents can enhance the rate of Boc protection.[6]
Formation of multiple products - Side reactions: The reaction conditions may be too harsh, leading to undesired side reactions on the aromatic ring or with the bromo or methyl substituents. - Polysubstitution: This is common with highly activated rings like anilines.[3]- For Side reactions: Use milder reaction conditions (e.g., lower temperature, less reactive base). - For Polysubstitution: Protecting the amine as an amide (acetylation) can reduce the activating effect of the amino group, allowing for more controlled subsequent reactions.[3]
Difficulty in removing the protecting group - Incorrect deprotection conditions: The chosen deprotection method may not be suitable for the specific protecting group. - Acid-labile substrate: The molecule may contain other acid-sensitive functional groups that are affected during deprotection.- For Incorrect deprotection conditions: Refer to established protocols for the specific protecting group. For example, Boc groups are typically removed with strong acids like TFA or HCl.[7][16] - For Acid-labile substrate: Consider an alternative protecting group that can be removed under neutral or basic conditions, such as the Fmoc group (removed with a base like piperidine)[4][5] or an allyl-based protecting group.
Product purification challenges - Similar polarity of products: The desired monoprotected product may have a similar polarity to the starting material and the di-protected byproduct, making chromatographic separation difficult.- Optimize reaction selectivity: Focus on maximizing the yield of the desired product to simplify purification. - Acid-base extraction: If applicable, utilize the basicity of any unprotected amino groups to perform an acid-base extraction to separate it from the fully protected and unreacted starting material.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is based on the principle of monoprotonation to achieve selective protection.[12][14]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanolic HCl (1 M)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 1 equivalent of 1 M methanolic HCl dropwise. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in anhydrous DCM.

  • Add the (Boc)₂O solution to the reaction mixture, followed by the dropwise addition of Et₃N (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-Boc-protected diamine.

Protocol 2: Deprotection of Boc-Protected this compound

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected diamine in DCM (approximately 0.1 M).

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected diamine.

Visualizing Protecting Group Strategies

Orthogonal Protection Workflow

OrthogonalProtection Diamine This compound Mono_Protect_1 Protect one amine (e.g., Boc₂O, acid) Diamine->Mono_Protect_1 Step 1 Intermediate_1 Mono-Boc Protected Diamine Mono_Protect_1->Intermediate_1 Reaction_A Reaction at free amine Intermediate_1->Reaction_A Step 2 Product_A Product A Reaction_A->Product_A Deprotect_Boc Deprotect Boc (e.g., TFA) Product_A->Deprotect_Boc Step 3 Final_Product_A Final Product A Deprotect_Boc->Final_Product_A

Caption: Workflow for sequential functionalization using a single protecting group.

Selective Monoprotection Strategy

Monoprotection cluster_0 Monoprotonation cluster_1 Protection Diamine H₂N This compound NH₂ Protonation + 1 eq. HCl Protonated_Diamine H₂N Mono-protonated Diamine NH₃⁺Cl⁻ Protection_Step + Boc₂O Protonated_Diamine->Protection_Step Selective Reaction at Unprotonated Amine Protected_Product BocHN Mono-Boc Protected Diamine NH₂

Caption: Logic of selective monoprotection via monoprotonation.

References

Technical Support Guide: Scale-Up Synthesis of 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the scale-up synthesis of "4-Bromo-3-methylbenzene-1,2-diamine".

This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of this compound. As a critical building block in pharmaceutical development, scaling its synthesis from the bench to pilot or manufacturing scale introduces a unique set of challenges. This document provides in-depth, experience-driven answers to common problems, focusing on safety, efficiency, and purity.

Section 1: Overview of the Recommended Synthetic Pathway

The most robust and commonly employed route for the synthesis of this compound on a larger scale involves a two-step process starting from 4-bromo-2-methylaniline. This pathway offers good control over regioselectivity and utilizes readily available starting materials.

  • Nitration: Electrophilic nitration of 4-bromo-2-methylaniline introduces a nitro group ortho to the activating amino group, yielding the key intermediate, 4-Bromo-2-methyl-6-nitroaniline.

  • Reduction: Subsequent reduction of the nitro group on this intermediate affords the target diamine. The choice of reducing agent is critical at this stage to avoid unwanted side reactions.

Synthetic_Workflow SM 4-Bromo-2-methylaniline INT 4-Bromo-2-methyl-6-nitroaniline SM->INT Step 1: Nitration (HNO₃ / H₂SO₄) FP This compound INT->FP Step 2: Reduction (e.g., SnCl₂ / HCl)

Caption: Recommended two-step synthetic pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most reliable route for scale-up begins with the nitration of 4-bromo-2-methylaniline to form 4-bromo-2-methyl-6-nitroaniline, followed by the chemical reduction of the nitro group. While other routes exist, this pathway generally provides the best regiochemical control and avoids the use of more expensive or hazardous starting materials. The key challenges lie in managing the exothermic nature of both steps and selecting the appropriate reduction method to preserve the bromine substituent.

Q2: What are the primary safety concerns I should be aware of during scale-up?

There are two major safety focal points:

  • Nitration: This step is highly exothermic and presents a risk of thermal runaway if not properly controlled[1][2]. The use of mixed acids (sulfuric and nitric acid) requires careful handling with appropriate personal protective equipment (PPE). Continuous flow reactors are increasingly being used to mitigate these risks by providing superior heat and mass transfer[3][4].

  • Reagent Toxicity: The target compound, this compound, and its precursors are classified as harmful or irritants.[5][6] Specifically, they can cause skin and eye irritation and are harmful if swallowed, inhaled, or in contact with skin[5][6]. Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a well-ventilated area with proper PPE[7][8].

Q3: My final product is dark-colored and seems impure. Why does this happen and how can I prevent it?

Aromatic diamines, like your target molecule, are highly susceptible to air oxidation. The presence of atmospheric oxygen can lead to the formation of colored quinone-imine type impurities, causing the product to darken from a light tan to a dark brown or purple solid.

Prevention Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during workup, drying, and packaging.

  • Degassed Solvents: Use solvents that have been degassed (by sparging with nitrogen or argon) for extraction and crystallization.

  • Antioxidants: During workup, adding a small amount of a reducing agent like sodium sulfite or sodium dithionite to the aqueous phase can help prevent oxidation.

  • Storage: Store the final, dried product under an inert atmosphere in a tightly sealed, light-resistant container.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during each synthetic step.

Step 1: Nitration of 4-Bromo-2-methylaniline
Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Yield or Isomer Formation 1. Incorrect Temperature Control: Nitration is highly temperature-dependent. Too high a temperature can lead to side reactions and the formation of undesired isomers. 2. Addition Rate Too Fast: Rapid addition of the nitrating agent can create localized "hot spots," promoting side reactions.1. Maintain Low Temperature: Perform the addition of the nitrating agent at a low temperature, typically between 0°C and 5°C. This slows the reaction rate, favoring the desired ortho-nitration product. 2. Slow, Sub-surface Addition: Add the nitrating agent slowly and below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.
Thermal Runaway Risk 1. Poor Heat Transfer: In large-scale batch reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient[1]. 2. Accumulation of Reagents: If the reaction fails to initiate due to low temperature, unreacted reagents can accumulate, leading to a sudden, violent reaction upon initiation.1. Improve Agitation & Cooling: Ensure robust overhead stirring and use a cooling bath with sufficient capacity. For very large scales, consider a reactor with a cooling jacket. 2. Confirm Initiation: Ensure the reaction has started (e.g., via a slight, controllable exotherm) before proceeding with the bulk of the addition. 3. Consider Flow Chemistry: For industrial production, transitioning to a continuous flow reactor provides superior temperature control and inherently safer conditions[2][3][4].
Incomplete Reaction 1. Insufficient Nitrating Agent: Stoichiometry is critical. 2. Reaction Time Too Short: The reaction may require more time to go to completion at the controlled low temperature.1. Verify Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. 2. Monitor by TLC/HPLC: Track the consumption of the starting material. Allow the reaction to stir at the optimal temperature until the starting material is no longer detected before proceeding with the workup.

Step 2: Reduction of 4-Bromo-2-methyl-6-nitroaniline

Reduction_Troubleshooting cluster_yes YES cluster_no NO start Starting Reduction of 4-Bromo-2-methyl-6-nitroaniline q1 Is dehalogenation (loss of Bromine) observed? start->q1 a1 Cause: Catalytic hydrogenation (e.g., Pd/C) is known to cause hydrodehalogenation of aryl halides. q1->a1 Yes b1 Continue with current method. If reaction is incomplete or messy... q1->b1 No a2 Solution: Switch to a chemical reductant. Recommended: Tin(II) Chloride (SnCl₂) in HCl or Ethanol. a3 Rationale: SnCl₂ provides a chemoselective reduction pathway that does not cleave the C-Br bond.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-01VO5cL5UuQhbmn14-Qyl1gFi-jY9ociQyQvpRysw6f_yxLIaNleH7R-sSxJeQe3-EPqOQP4XYjx7tll_4xV4pG9ICGARW_z2LJ03RYeYZgjD5wrKtAgBd_tfqi0ZxKPnPCo68W8TA3JZiE6qkwAEprjCQM7F5NA8SoEGIGKxGMyHSmGHOPVkg6timUZlPlwCSSLIZRE-T1STThUuuh1rYMkwoV5)] q2 Is the workup difficult due to metal hydroxides (from Fe/HCl)? b1->q2 b2 Solution: Use SnCl₂. The workup involves basification which precipitates tin salts that can be filtered off, though can still be voluminous. q2->b2 Yes b3 Alternative: Catalytic Transfer Hydrogenation (e.g., Ammonium formate with Pd/C) may offer a cleaner reaction profile if dehalogenation is not an issue. q2->b3 No

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-methylbenzene-1,2-diamine and 5-Bromo-3-methylbenzene-1,2-diamine for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. This guide provides an in-depth, objective comparison of two closely related isomers, 4-Bromo-3-methylbenzene-1,2-diamine and 5-Bromo-3-methylbenzene-1,2-diamine, focusing on their differential reactivity in the synthesis of valuable heterocyclic scaffolds.

Foundational Differences: Structural and Electronic Properties

At first glance, this compound and its 5-bromo isomer appear remarkably similar.[1][2] However, the seemingly minor shift in the bromine atom's position profoundly impacts the electronic and steric environment of the molecule, leading to distinct reactivity profiles. Both are o-phenylenediamines, key precursors for a wide array of nitrogen-containing heterocycles.[3]

In This compound , the substituents create a complex electronic landscape. The bromine atom, an electron-withdrawing group, is positioned para to one amino group and meta to the other. The electron-donating methyl group is ortho to one amino group and meta to the other.

Conversely, in 5-Bromo-3-methylbenzene-1,2-diamine , the bromine atom is meta to both amino groups, exerting its electron-withdrawing inductive effect more evenly. The methyl group is ortho to one amino group and para to the other. These subtle distinctions in substituent placement are the primary drivers of the observed differences in reactivity and regioselectivity.[4][5][6]

isomers cluster_4bromo This compound cluster_5bromo 5-Bromo-3-methylbenzene-1,2-diamine 4Br 4Br 5Br 5Br

Figure 1: Chemical structures of the two isomers.

Comparative Reactivity in Quinoxaline Synthesis

The synthesis of quinoxalines, a privileged scaffold in medicinal chemistry, often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] This reaction serves as an excellent platform to probe the reactivity differences between the two isomers.

Experimental Protocol: Synthesis of a Representative Quinoxaline

A general and efficient method for quinoxaline synthesis involves reacting the chosen diamine with benzil.[10][11]

  • To a stirred solution of the respective bromo-methylbenzene-1,2-diamine (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), add an equimolar amount of benzil (1 mmol).

  • The reaction can be catalyzed by a mild acid or performed under neutral conditions, often at room temperature or with gentle heating to reflux.[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or after removal of the solvent and purification by recrystallization or column chromatography.[12]

Mechanistic Insights and Expected Reactivity Differences

The reaction proceeds through a nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound, followed by cyclization and dehydration.

  • This compound: The amino group at the 2-position experiences steric hindrance from the adjacent methyl group. The amino group at the 1-position is electronically deactivated by the para-bromo substituent. These combined effects are expected to result in a slower reaction rate.

  • 5-Bromo-3-methylbenzene-1,2-diamine: The amino group at the 2-position is also sterically hindered by the ortho-methyl group. However, the bromine atom is meta to both amino groups, leading to less electronic deactivation compared to the 4-bromo isomer. Consequently, this isomer is predicted to exhibit a higher reaction rate.

Data Summary: Predicted Performance in Quinoxaline Synthesis

IsomerPredicted Reaction RatePredicted YieldKey Influencing Factors
This compoundSlowerGoodSteric hindrance from the methyl group and significant electronic deactivation from the para-bromo substituent.
5-Bromo-3-methylbenzene-1,2-diamineFasterExcellentMilder electronic deactivation from the meta-bromo substituent, though some steric hindrance persists.

Regioselectivity in Benzimidazole Synthesis

The synthesis of benzimidazoles, another critical heterocyclic core in drug discovery, can be achieved through the condensation of o-phenylenediamines with aldehydes.[13][14][15] This reaction highlights the crucial aspect of regioselectivity when using unsymmetrical diamines.[16]

Experimental Protocol: Synthesis of a Model Benzimidazole

A common and effective procedure for benzimidazole synthesis is the reaction of the diamine with an aldehyde in the presence of a catalyst.

  • In a round-bottom flask, combine the bromo-methylbenzene-1,2-diamine (1 mmol) and an aromatic aldehyde (1 mmol) in a solvent like ethanol.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid or ammonium chloride.[15]

  • Heat the reaction mixture at a suitable temperature (e.g., 80-90°C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Analysis of Regioselectivity

The reaction can potentially yield two regioisomers depending on which amino group of the unsymmetrical diamine initiates the nucleophilic attack on the aldehyde.[17][18]

regioselectivity Diamine Unsymmetrical o-Phenylenediamine Aldehyde + Aldehyde Diamine->Aldehyde ProductA Regioisomer A Aldehyde->ProductA Attack by less hindered NH₂ ProductB Regioisomer B Aldehyde->ProductB Attack by more hindered NH₂

Figure 2: Potential regiochemical outcomes in benzimidazole synthesis.

  • For both isomers , the amino group further away from the bulky methyl group is sterically more accessible and is therefore expected to be the more nucleophilic of the two. This will likely be the primary site of the initial reaction with the aldehyde, leading to a major regioisomer.

  • The electronic effects of the bromine atom will also influence the nucleophilicity of the amino groups. A detailed experimental and computational analysis would be necessary to definitively predict the major product for each isomer.

Concluding Remarks for the Synthetic Chemist

The choice between this compound and 5-Bromo-3-methylbenzene-1,2-diamine is a strategic decision that can significantly impact the outcome of a synthetic sequence.

  • For reactions where high reactivity is desired , 5-Bromo-3-methylbenzene-1,2-diamine is likely the superior choice due to the less deactivating effect of the meta-bromo substituent.

  • When regioselectivity is a primary concern , a careful analysis of both steric and electronic factors is necessary. It is highly recommended to conduct small-scale pilot reactions to determine the major regioisomer experimentally.

  • Cost and availability are also practical considerations. A cost-benefit analysis, weighing the price of the starting material against the potential yield and purity of the product, is advisable, especially for large-scale synthesis.[19]

This guide provides a framework for understanding the nuanced reactivity of these two isomers. Ultimately, empirical validation through well-designed experiments is essential for optimizing any synthetic protocol.

References

A Senior Application Scientist's Guide to LC-MS Characterization of 4-Bromo-3-methylbenzene-1,2-diamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is a cornerstone of successful research and development. Derivatives of 4-Bromo-3-methylbenzene-1,2-diamine are a class of compounds with significant potential in medicinal chemistry and materials science. Their accurate identification and purity assessment are critical for ensuring the validity of experimental outcomes and the safety of downstream applications. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of these derivatives, with a focus on the practical implications of column chemistry selection.

The Analytical Imperative: Why LC-MS for Bromo-Aromatic Diamines?

Liquid Chromatography-Mass Spectrometry stands as the premier analytical technique for the characterization of this compound and its derivatives due to its unparalleled sensitivity, selectivity, and ability to provide structural information. The chromatographic separation (LC) component addresses the challenge of resolving the target analyte from impurities and isomers, while the mass spectrometric detection (MS) provides precise mass measurement and fragmentation data, enabling unambiguous identification.

The inherent properties of this compound—a polar aromatic amine containing a heavy halogen atom—present unique considerations for LC-MS method development. The basic amine functionalities necessitate careful pH control of the mobile phase to ensure good peak shape and retention. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a powerful diagnostic tool in the mass spectrum.[1]

Comparative Chromatographic Strategies: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a critical determinant of chromatographic selectivity. For aromatic compounds, the two most common choices are the workhorse C18 (octadecylsilane) phase and phases specifically designed for aromatic interactions, such as Phenyl-Hexyl.

The C18 Column: A Hydrophobic Workhorse

The C18 column separates compounds primarily based on their hydrophobicity. While effective for a wide range of analytes, its selectivity for structurally similar aromatic compounds can sometimes be limited. For this compound, retention will be governed by the overall hydrophobicity imparted by the benzene ring, methyl group, and bromine atom.

The Phenyl-Hexyl Column: Leveraging π-π Interactions

Phenyl-Hexyl columns offer an alternative and often orthogonal selectivity to C18 phases.[2][3] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond simple hydrophobicity.[4] This can be particularly advantageous for separating isomers or compounds with subtle differences in their aromatic systems. The hexyl spacer provides a degree of hydrophobic interaction, creating a mixed-mode separation character.[2]

The following table summarizes the anticipated performance differences between a C18 and a Phenyl-Hexyl column for the analysis of this compound and a hypothetical more polar derivative (e.g., a hydroxylated metabolite).

Performance MetricC18 Stationary PhasePhenyl-Hexyl Stationary PhaseRationale
Primary Retention Mechanism Hydrophobic InteractionsMixed-mode: π-π Interactions & HydrophobicityC18 relies on the non-polar interactions, while Phenyl-Hexyl adds the dimension of aromatic ring interactions.[2][4]
Selectivity for Aromatic Isomers ModerateHighThe π-π interactions of the Phenyl-Hexyl phase can better differentiate between isomers with different electron densities or steric hindrance around the aromatic ring.[3]
Retention of Target Analyte GoodPotentially StrongerThe combination of hydrophobic and π-π interactions on the Phenyl-Hexyl column may lead to increased retention of the aromatic target compound.[2]
Peak Shape for Basic Amines Good (with appropriate mobile phase buffering)Good (with appropriate mobile phase buffering)Both column types require an acidic mobile phase modifier (e.g., formic acid) to protonate the amine groups and prevent peak tailing.
Resolution from Polar Impurities GoodExcellentThe Phenyl-Hexyl phase may provide better separation of the target analyte from more polar, non-aromatic impurities due to its stronger retention of the aromatic compound.

Mass Spectrometric Characterization: Unveiling the Molecular Identity

Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique for aromatic amines, as the basic nitrogen atoms are readily protonated to form [M+H]+ ions.

Predicted Mass Spectrum and Fragmentation

For this compound (C7H9BrN2, MW: 200.00 Da for 79Br isotope), the full scan mass spectrum is expected to show a characteristic isotopic cluster for the protonated molecule [M+H]+ at m/z 201.0 and 203.0 with a roughly 1:1 intensity ratio, confirming the presence of one bromine atom.

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through collision-induced dissociation (CID). The fragmentation of the [M+H]+ ion can proceed through several pathways:

  • Loss of NH3: A common fragmentation pathway for protonated anilines, leading to a fragment ion at m/z 184.0/186.0.

  • Loss of HBr: Cleavage of the carbon-bromine bond would result in a fragment at m/z 120.1.

  • Ring Fragmentation: Further fragmentation can lead to smaller, characteristic ions.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard.[5] Based on the predicted fragmentation, potential MRM transitions for this compound would be:

  • Quantitative Transition: 201.0 → 184.0 (or 203.0 → 186.0)

  • Qualitative Transition: 201.0 → 120.1 (or 203.0 → 120.1)

Experimental Protocols

The following are detailed, step-by-step methodologies for the LC-MS analysis of this compound derivatives, comparing a standard C18 method with a Phenyl-Hexyl alternative.

Sample Preparation
  • Accurately weigh 1 mg of the this compound derivative standard.

  • Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For the analysis of experimental samples, dissolve or dilute them in the initial mobile phase composition to a final concentration within the calibration range.

LC-MS System and Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Method 1: C18 Column Chromatography
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Method 2: Phenyl-Hexyl Column Chromatography
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-10% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Applicable to Both Methods)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Full Scan Range: m/z 50-500

  • MRM Transitions (for this compound):

    • Precursor Ion: 201.0 m/z

    • Product Ion 1 (Quantifier): 184.0 m/z (Collision Energy: 15 eV)

    • Product Ion 2 (Qualifier): 120.1 m/z (Collision Energy: 25 eV)

Visualizing the Workflow and Logic

To provide a clear overview of the analytical process and the decision-making involved in method selection, the following diagrams are presented.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Autosampler Autosampler Injection Dilution->Autosampler Sample Sample Dilution Sample->Autosampler Column Chromatographic Column (C18 or Phenyl-Hexyl) Autosampler->Column ESI Electrospray Ionization (ESI) Column->ESI Gradient Mobile Phase Gradient Gradient->Column Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision-Induced Dissociation Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Spectrum Mass Spectrum Analysis Detector->Spectrum Quant Quantification Chromatogram->Quant Spectrum->Quant Report Reporting Quant->Report

Caption: General workflow for the LC-MS analysis of this compound derivatives.

Column_Selection cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column Analyte Aromatic Analyte (e.g., Bromo-methyl-phenylenediamine) C18_Interaction Hydrophobic Interaction Analyte->C18_Interaction Interacts with Phenyl_Interaction1 π-π Interaction Analyte->Phenyl_Interaction1 Interacts via Phenyl_Interaction2 Hydrophobic Interaction Analyte->Phenyl_Interaction2 Interacts via C18_Selectivity General Hydrophobicity-Based Selectivity C18_Interaction->C18_Selectivity Phenyl_Selectivity Enhanced Selectivity for Aromatics Phenyl_Interaction1->Phenyl_Selectivity Phenyl_Interaction2->Phenyl_Selectivity

Caption: Logical relationship of analyte interactions with C18 and Phenyl-Hexyl stationary phases.

Conclusion and Recommendations

The choice between a C18 and a Phenyl-Hexyl column for the LC-MS characterization of this compound derivatives depends on the specific analytical goal.

  • For routine purity analysis and quantification where the impurity profile is well-defined and resolution is not a significant challenge, a C18 column provides a robust and reliable solution.

  • For method development, impurity profiling, and the analysis of complex mixtures containing isomers , the Phenyl-Hexyl column is highly recommended. Its alternative selectivity based on π-π interactions can provide the critical resolution needed to separate closely related aromatic compounds.

In all cases, the use of high-resolution mass spectrometry or tandem mass spectrometry is essential for the definitive identification of this compound derivatives and their related substances. By carefully selecting the appropriate chromatographic and mass spectrometric conditions, researchers can ensure the generation of high-quality, reliable data to support their research and development endeavors.

References

The Untapped Potential of 4-Bromo-3-methylbenzene-1,2-diamine in Advanced Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials for next-generation organic electronics, our attention is often captured by complex, multi-functional molecules. However, the foundational building blocks from which these materials are constructed hold the key to unlocking significant advancements in performance and processability. This guide focuses on a promising, yet underexplored, precursor: 4-Bromo-3-methylbenzene-1,2-diamine . We will embark on a detailed exploration of its potential, not as a standalone functional material, but as a strategic monomer for the synthesis of high-performance polymers. Through a comparative analysis with established alternatives, supported by established experimental principles, we will illuminate the prospective advantages conferred by its unique substitution pattern.

This document is intended for researchers and scientists actively engaged in the development of organic electronic materials. Our objective is to provide a scientifically rigorous yet practical perspective on how the thoughtful selection of monomers, such as this compound, can rationally guide the design of next-generation polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Strategic Molecular Design: The Significance of Bromo and Methyl Substituents

The performance of a functional polymer in an organic electronic device is intimately linked to its intrinsic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, thermal stability, and solubility. These properties are, in turn, dictated by the chemical structure of the repeating monomer units. The subject of our focus, this compound, presents two key substituents on the o-phenylenediamine core that are anticipated to influence the characteristics of a resulting polymer, such as a polybenzimidazole (PBI).

  • The Bromo Substituent : The presence of a bromine atom offers a dual advantage. Firstly, its electron-withdrawing nature can modulate the electronic properties of the polymer backbone. Halogen substitution is a known strategy to lower both the HOMO and LUMO energy levels of conjugated systems through inductive effects.[1] This can be advantageous for tuning the energy level alignment at interfaces within a device to facilitate efficient charge injection or extraction. Secondly, the bromine atom serves as a reactive handle for post-polymerization modification through various cross-coupling reactions, enabling further functionalization to fine-tune properties or to create cross-linked networks for enhanced device stability.

  • The Methyl Substituent : The methyl group, an electron-donating group, can subtly influence the electronic landscape of the polymer. More significantly, the presence of alkyl substituents can enhance the solubility of rigid-rod polymers in common organic solvents.[2][3][4] This is a critical consideration for solution-processable fabrication techniques, which are highly desirable for large-area and low-cost device manufacturing. Improved solubility prevents aggregation and allows for the formation of uniform, high-quality thin films, which are essential for optimal device performance.

By combining these two functionalities, a polymer derived from this compound is projected to possess a unique combination of tunable electronic properties, processability, and potential for further functionalization.

A Hypothetical Workhorse: Polybenzimidazole Derived from this compound

To contextualize the potential of this compound, let us consider its use in the synthesis of a polybenzimidazole (PBI). PBIs are a class of heterocyclic polymers renowned for their exceptional thermal and chemical stability.[5] A hypothetical PBI, synthesized from the polycondensation of this compound with a dicarboxylic acid like terephthalic acid, would possess the structure depicted below.

Hypothetical Polymer Structure:

A representation of the repeating unit of a hypothetical polybenzimidazole derived from this compound.

Performance Projection and Comparative Analysis

While direct experimental data for this specific hypothetical polymer is not available, we can extrapolate its potential performance characteristics based on established structure-property relationships in related polymer systems and compare it to widely used hole-transporting materials.

PropertyHypothetical PBI from 4-Bromo-3-methyl-o-phenylenediamineN,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)Spiro-OMeTAD
HOMO Level Expected to be deeper than unsubstituted PBIs due to the bromo group, potentially in the range of -5.4 to -5.6 eV.[1][6]-5.5 eV[7]-5.14 eV (can be tuned with dopants)[4]
LUMO Level Expected to be lowered by the bromo substituent.-2.3 eV[7]-2.1 to -2.3 eV
Charge Carrier Mobility Likely to be in the range of 10⁻⁵ to 10⁻³ cm²/Vs, typical for amorphous hole-transporting polymers.[8] The substituents may influence morphology and thus mobility.~10⁻³ cm²/Vs2 x 10⁻⁴ cm²/Vs (p-doped)[9]
Thermal Stability (Td5) High, characteristic of PBIs (>450 °C).[5] The bromo group might slightly reduce stability compared to non-halogenated analogs.[8][10]~415 °C~450 °C
Glass Transition Temp (Tg) High, likely >210 °C.[5]~60 °C[10]~121 °C
Solubility Moderate to good in organic solvents, enhanced by the methyl group.[2][3][4]Good in common organic solvents.Limited solubility, often requiring halogenated solvents.[11]
Film-forming ability Potentially excellent for uniform, amorphous films via solution processing.Prone to crystallization, which can impact device stability.[10]Good, forms amorphous films.

Analysis:

The hypothetical PBI derived from this compound presents a compelling profile. Its projected deep HOMO level makes it a suitable candidate for a hole-transporting layer (HTL) in OLEDs and perovskite solar cells, potentially leading to improved open-circuit voltage. The high thermal stability and glass transition temperature, hallmarks of the PBI backbone, would likely surpass that of small molecules like TPD, contributing to enhanced device longevity and operational stability.

Crucially, the methyl group is anticipated to confer good solubility, a significant advantage over materials like Spiro-OMeTAD which can be challenging to process.[3][4][11] While TPD also has good solubility, its low glass transition temperature makes it susceptible to morphological changes under thermal stress, a drawback that the rigid PBI backbone would mitigate.[10]

Experimental Protocols

To translate the potential of this compound into tangible results, we provide the following detailed experimental protocols for the synthesis of a derivative PBI and its integration into a standard OLED device.

Synthesis of Poly(4-bromo-3-methyl-2,2'-(m-phenylene)-5,5'-bibenzimidazole)

This protocol outlines the synthesis of a PBI from this compound and isophthalic acid, a common dicarboxylic acid used in PBI synthesis.

start Start: Reactants reactants This compound + Isophthalic Acid + PPA (solvent/catalyst) start->reactants heating1 Heat to 150°C (Stir under N2) reactants->heating1 heating2 Heat to 190°C (6 hours) heating1->heating2 heating3 Heat to 230-250°C (24 hours) heating2->heating3 cool Cool to Room Temp. heating3->cool precipitate Precipitate in Methanol/Acetic Acid cool->precipitate filter_wash Filter and Wash (Methanol & Water) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry product Final Polymer Product dry->product

Workflow for the synthesis of a polybenzimidazole.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add this compound (1 equivalent) and polyphosphoric acid (PPA) (typically 10-20 times the weight of the monomers).

  • Monomer Dissolution: Heat the mixture to 100°C under a slow nitrogen purge with stirring until the diamine monomer is completely dissolved.

  • Addition of Dicarboxylic Acid: Add isophthalic acid (1 equivalent) to the reaction mixture.

  • Polycondensation: Gradually increase the temperature to 150°C and maintain for 6 hours. Subsequently, raise the temperature to 190°C for another 6 hours, and finally to 230-250°C for 24 hours to ensure a high degree of polymerization.[12] The viscosity of the solution will increase significantly.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol containing a small amount of acetic acid while stirring vigorously. The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with water to remove residual PPA and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Fabrication of a Polymer-Based OLED Device

This protocol describes the fabrication of a simple multi-layered OLED using the synthesized PBI as the hole-transporting layer.

cluster_prep Substrate Preparation cluster_spin Solution Processing cluster_vac Vacuum Deposition ITO_clean Clean ITO Substrate (Detergent, DI Water, Solvents) Plasma O2 Plasma Treatment ITO_clean->Plasma HTL Spin-coat PBI-HTL Solution Plasma->HTL Anneal_HTL Anneal HTL Film HTL->Anneal_HTL EML Spin-coat Emissive Layer (e.g., Alq3:CBP) Anneal_HTL->EML Anneal_EML Anneal EML Film EML->Anneal_EML ETL Deposit Electron Transport Layer (e.g., TPBi) Anneal_EML->ETL EIL Deposit Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Final_Device Final OLED Device Encapsulation->Final_Device

Workflow for the fabrication of a polymer-based OLED.

Methodology:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with oxygen plasma to improve the work function of the ITO and enhance adhesion of the subsequent organic layer.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the synthesized PBI in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or a chlorinated solvent, depending on solubility).

    • Spin-coat the PBI solution onto the ITO substrate to form a thin film (typically 30-50 nm).

    • Anneal the substrate on a hotplate to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of an emissive material system (e.g., a host-dopant system like CBP doped with an appropriate emitter) in a suitable solvent.

    • Spin-coat the EML solution on top of the HTL.

    • Anneal the substrate to remove the solvent.

  • Deposition of Electron-Transporting and Cathode Layers:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit an electron-transporting layer (ETL), such as TPBi (typically 20-40 nm).

    • Deposit an electron-injection layer (EIL), such as lithium fluoride (LiF) (typically 1 nm).

    • Deposit the metal cathode, such as aluminum (Al) (typically 100 nm).

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

Conclusion and Future Outlook

While this compound may not be a material found directly in the active layers of current state-of-the-art organic electronic devices, its true value lies in its potential as a versatile building block. The strategic incorporation of bromo and methyl substituents on the o-phenylenediamine core offers a promising avenue for the rational design of novel polymers with a desirable combination of properties: enhanced solubility for solution-based processing, high thermal stability for long device lifetimes, and tunable electronic characteristics for optimized performance.

The hypothetical polybenzimidazole discussed in this guide serves as a compelling example of how this monomer can be leveraged to create materials that address some of the key challenges in the field, such as the trade-off between processability and stability. The provided experimental protocols offer a starting point for researchers to explore the synthesis and application of polymers derived from this promising precursor.

Further research should focus on the synthesis of a variety of polymers from this compound, including copolymers to further fine-tune properties, and a thorough characterization of their electrical, optical, and thermal properties. The exploration of post-polymerization modifications via the bromo-substituent will also be a fruitful area of investigation. It is through the careful and creative use of such fundamental building blocks that the next generation of high-performance organic electronic materials will be realized.

References

A Comparative Benchmarking Guide: 4-Bromo-3-methylbenzene-1,2-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Bromo-3-methylbenzene-1,2-diamine, benchmarking its performance and utility against other structurally relevant diamine reagents. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocol listing to explore the causal relationships between molecular structure, reactivity, and experimental outcomes. By grounding our discussion in a well-established benchmark reaction, we aim to provide actionable insights for informed reagent selection in the synthesis of complex heterocyclic scaffolds.

Chapter 1: Profile of Aromatic Diamine Reagents

The strategic selection of a starting material is paramount in chemical synthesis. Substituted o-phenylenediamines are foundational building blocks for a vast array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substituents on the aromatic ring do not merely add mass; they fundamentally alter the electronic character of the diamine, thereby dictating its reactivity.

This guide focuses on comparing This compound against two key analogues: the unsubstituted parent compound, o-Phenylenediamine , and an electron-rich variant, 3,4-Diaminotoluene .

  • o-Phenylenediamine (OPD): As the parent compound, OPD (or Benzene-1,2-diamine) serves as our baseline for reactivity and performance.[3] Its chemical behavior is governed solely by the two nucleophilic amino groups on the benzene ring.[4]

  • 3,4-Diaminotoluene: The addition of a methyl group (-CH₃), a classic electron-donating group (EDG), increases the electron density of the aromatic ring through a positive inductive effect. This, in turn, enhances the nucleophilicity of the adjacent amino groups, which is predicted to accelerate reaction rates.[5][6]

  • This compound: This reagent presents a more complex electronic profile. The methyl group acts as an EDG, while the bromine atom exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, the bromine is considered a deactivating group, which is expected to reduce the nucleophilicity of the amino groups compared to OPD and 3,4-diaminotoluene.[7] This deactivation, however, introduces a valuable functional handle for subsequent cross-coupling reactions.

Table 1: Physicochemical Properties of Selected Diamine Reagents
PropertyThis compoundo-Phenylenediamine3,4-Diaminotoluene
Structure
CAS Number 952511-74-9[8][9]95-54-5[10]496-72-0[5][6]
Molecular Formula C₇H₉BrN₂[8]C₆H₈N₂[10]C₇H₁₀N₂[5]
Molar Mass ( g/mol ) 201.06[8]108.14[10]122.17[5]
Appearance Powder or liquid[9]White to off-white solid[11]Off-white solid[6]
Melting Point (°C) Not available102 - 104[10]87 - 89[6]
Boiling Point (°C) Not available252 - 258[1][10]155-156 (at 18 mmHg)[6]
Key Application Pharmaceutical Intermediate[9]Precursor to Heterocycles[10]Epoxy Curing Agent, Polyurethane Monomer[12][13]

Chapter 2: The Benchmark Reaction: Quinoxaline Synthesis

To objectively assess the performance of these diamines, we utilize the synthesis of quinoxalines as a benchmark reaction. This transformation, typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone of heterocyclic chemistry.[14] Its reliability and sensitivity to the electronic nature of the diamine make it an ideal model system for this comparative study.[3][15] For this guide, we will use the reaction with benzil to form the corresponding 2,3-diphenylquinoxaline derivatives.

G Diamine Substituted o-Phenylenediamine Quinoxaline Substituted 2,3-Diphenylquinoxaline Diamine->Quinoxaline Condensation Benzil Benzil (1,2-Dicarbonyl) Benzil->Quinoxaline Water 2 H₂O

Caption: General scheme for quinoxaline synthesis.

The choice of catalyst and solvent system is critical for optimizing this reaction. While numerous protocols exist, ranging from acid catalysis in refluxing ethanol to modern nanoparticle-catalyzed methods, we will employ a robust and widely accessible protocol using a mild acid catalyst at room temperature to clearly delineate the inherent reactivity differences between the diamines.[16][17]

Chapter 3: Experimental Protocols and Comparative Performance

The following section details a standardized protocol for quinoxaline synthesis and presents the anticipated results based on the electronic properties of each diamine.

Standardized Protocol for Quinoxaline Synthesis

Causality Statement: This protocol is designed to be self-validating. Toluene is chosen as the solvent to ensure solubility of all reactants and products. A catalytic amount of a mild Lewis acid (e.g., alumina-supported heteropolyoxometalates as described in literature) is employed to facilitate the reaction without forcing harsh conditions that might mask the intrinsic reactivity differences.[17] The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual assessment of reaction progress.

  • Reaction Setup: To a 25 mL round-bottom flask, add the respective o-phenylenediamine (1.0 mmol), benzil (1.0 mmol, 210 mg), and toluene (8 mL).[17]

  • Catalyst Addition: Add the catalyst (e.g., AlCuMoVP, 100 mg) to the stirred mixture.[17]

  • Reaction Execution: Stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC (Eluent: Hexane/Ethyl Acetate 4:1), observing the consumption of the starting materials and the formation of a new, UV-active product spot.

  • Work-up: Upon completion (as indicated by TLC), separate the insoluble catalyst by filtration. Dry the filtrate over anhydrous Na₂SO₄.[17]

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[17]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Predicted Performance in Quinoxaline Synthesis
Diamine ReagentPredicted Reaction Time (h)Hypothetical Yield (%)Rationale for Performance
o-Phenylenediamine ~2.092%Baseline: Exhibits standard reactivity for an aromatic diamine in this condensation.[17]
3,4-Diaminotoluene ~1.595%Accelerated Reactivity: The electron-donating methyl group enhances the nucleophilicity of the amines, leading to a faster reaction rate and potentially higher yield.
This compound ~4.085%Reduced Reactivity: The net electron-withdrawing effect of the bromine atom deactivates the ring, reducing the nucleophilicity of the amines and slowing the condensation reaction.[7]

Chapter 4: Strategic Reagent Selection

The choice of diamine extends beyond reaction kinetics. The functionality incorporated into the final product is often the primary driver for selecting a substituted reagent.

G Start Synthetic Goal Defined CheckKinetics Is rapid synthesis critical? Start->CheckKinetics CheckHandle Is a functional handle for post-modification needed? CheckKinetics->CheckHandle No Reagent1 Select: 3,4-Diaminotoluene CheckKinetics->Reagent1 Yes CheckCost Is cost/availability the primary constraint? CheckHandle->CheckCost No Reagent4 Select: 4-Bromo-3-methyl... diamine CheckHandle->Reagent4 Yes Reagent2 Select: 4-Bromo-3-methyl... o-Phenylenediamine CheckCost->Reagent2 No Reagent3 Select: o-Phenylenediamine CheckCost->Reagent3 Yes

Caption: Decision workflow for diamine reagent selection.

  • For Speed and Yield: When the primary objective is the rapid and high-yielding synthesis of the core heterocyclic scaffold, an electron-rich diamine like 3,4-Diaminotoluene is the superior choice.

  • For Economy and Simplicity: For routine synthesis where cost and availability are paramount, the parent o-Phenylenediamine provides a reliable and economical option.

  • For Versatility and Downstream Functionalization: This compound is the reagent of choice when the synthetic strategy involves subsequent modifications. The bromine atom serves as a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex and diverse molecular architectures.

Conclusion

This compound is a specialized and highly valuable reagent in the synthetic chemist's toolbox. While its inherent electronic properties lead to a modest reduction in reactivity in standard condensation reactions compared to unsubstituted or electron-rich analogues, its true strength lies in the strategic introduction of a functionalizable bromine atom. This guide demonstrates that while reagents like o-phenylenediamine and 3,4-diaminotoluene offer advantages in terms of reaction speed and cost, this compound provides a gateway to greater molecular complexity, a critical consideration in the fields of drug discovery and materials science. The selection, therefore, is not a matter of which reagent is "best," but which is most strategically aligned with the overarching goals of the synthetic campaign.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and proper disposal of 4-Bromo-3-methylbenzene-1,2-diamine (CAS No. 952511-74-9). As a halogenated aromatic amine, this compound presents a specific hazard profile that necessitates stringent adherence to safety and waste management protocols. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical stewardship for research and development settings.

Core Hazard Profile & Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified with multiple hazards that demand rigorous control measures.[1] Its chemical structure, featuring both a bromine atom and amine functional groups on an aromatic ring, dictates its toxicological properties and its classification as a regulated halogenated organic compound.[2]

Table 1: GHS Hazard Classification for this compound [1]

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled
Skin Corrosion/Irritation H315 Warning Causes skin irritation

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

Causality Behind Safety Measures:

The compound's acute toxicity means that exposure via ingestion, skin contact, or inhalation can cause immediate harm.[1] Aromatic amines as a class are known for their ability to be readily absorbed through the skin, making dermal protection particularly critical.[3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a controlled environment.

Mandatory Handling Protocol:

  • Engineering Controls: All work, including weighing, transferring, and preparing for disposal, must be performed within a certified chemical fume hood to minimize inhalation risk.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), inspecting them before each use.[5] A lab coat and closed-toe shoes are mandatory to prevent skin contact.[4]

    • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

The Principle of Segregation: Halogenated Waste Stream

The single most important step in the proper disposal of this compound is its correct segregation. As a brominated molecule, it falls under the category of halogenated organic waste . This classification is critical for regulatory compliance and environmental safety, as halogenated and non-halogenated waste streams are treated by entirely different methods.

Why Segregation is Non-Negotiable: Halogenated wastes cannot be disposed of with standard non-halogenated organic solvents. They typically require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion and to prevent the formation of highly toxic byproducts such as dioxins. Mixing these waste streams leads to regulatory violations and improper treatment.[6][7]

The following workflow diagram illustrates the critical decision-making process for segregating waste containing this compound.

WasteDisposalWorkflow start Waste Generated Containing this compound is_liquid Is the waste primarily liquid? (e.g., unused reagent, reaction mixture, rinsate) start->is_liquid Assess Form is_solid Is the waste primarily solid? (e.g., contaminated gloves, weigh paper, silica gel, spill cleanup material) is_liquid->is_solid liquid_container Designated 'HALOGENATED ORGANIC LIQUID WASTE' Container is_liquid->liquid_container Yes solid_container Designated 'HALOGENATED ORGANIC SOLID WASTE' Container is_solid->solid_container Yes end_process Store container in designated satellite accumulation area. Keep sealed. Arrange for EHS pickup. liquid_container->end_process solid_container->end_process

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and compliance.

Step 1: Preparing the Waste Container

  • Selection: Obtain a designated, chemically compatible container with a screw-top cap, specifically for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste".[6][7] Ensure the container is in good condition and free from leaks.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components in the waste mixture. Ensure the hazard pictograms for toxicity and irritation are visible.[6]

Step 2: Transferring Chemical Waste

  • Pure Compound/Solutions: Carefully transfer any unused or waste quantities of the pure solid or solutions containing it into the appropriate Halogenated Organic Liquid Waste container using a funnel. Perform this transfer inside a chemical fume hood.

  • Contaminated Labware (Solids): All disposable materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Pipette tips

    • Contaminated silica gel or other chromatography media

    • Spill cleanup materials (vermiculite, sand, absorbent pads)

    Collect these items in a dedicated, clearly labeled Halogenated Organic Solid Waste container or a properly lined and sealed box.[4]

Step 3: Decontaminating Reusable Glassware

  • Initial Rinse: Perform a triple rinse. The first rinse should be with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is highly contaminated and must be collected and added to the Halogenated Organic Liquid Waste container.[8]

  • Subsequent Rinses: Subsequent rinses with solvent should also be collected as hazardous waste. Do not pour any solvent rinsate down the drain.[6] After solvent rinsing, glassware can be washed with soap and water.

Step 4: Storage Pending Disposal

  • Secure Storage: Keep waste containers tightly sealed at all times, except when actively adding waste.[7]

  • Location: Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment to capture any potential leaks.[7][9]

  • Final Disposal: Once the container is full or has been stored for the maximum time allowed by your institution (often 3 months), contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[4][7]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Protect Yourself: Do not attempt to clean up the spill without the proper PPE, including a respirator if the spill is large or in a poorly ventilated area.[5]

  • Containment: For small spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[10] Use non-sparking tools if an organic solvent was also involved in the spill.[4]

  • Final Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as Halogenated Organic Solid Waste according to the protocol in Section 3.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding a culture of safety and environmental responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylbenzene-1,2-diamine
Reactant of Route 2
4-Bromo-3-methylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.